phenanthren-9-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-72-6 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Phenanthren-9-ylmethanol: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenanthrene Scaffold in Medicinal Chemistry
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure provides a unique framework for the design of molecules with diverse biological activities. Numerous natural products, including alkaloids like morphine and codeine, feature the phenanthrene core, highlighting its evolutionary selection as a pharmacologically relevant motif.[1] Synthetic derivatives of phenanthrene have also demonstrated a wide array of therapeutic properties, including analgesic, antitussive, antimalarial, and cytotoxic effects.[1] This guide focuses on a key derivative, phenanthren-9-ylmethanol, providing a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and its emerging role as a versatile building block in the development of novel therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is phenanthren-9-ylmethanol . It is also commonly referred to as 9-hydroxymethylphenanthrene. The molecule consists of a phenanthrene ring system with a hydroxymethyl (-CH₂OH) group substituted at the 9-position.
Caption: Molecular Structure of Phenanthren-9-ylmethanol.
Physicochemical Properties
A summary of the key physicochemical properties of phenanthren-9-ylmethanol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including its solubility, reactivity, and potential for formulation into drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| CAS Number | 4707-72-6 | |
| Appearance | White to off-white solid | Generic Material Safety Data Sheets |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from general properties of similar aromatic alcohols. |
Part 2: Synthesis of Phenanthren-9-ylmethanol
The synthesis of phenanthren-9-ylmethanol is a critical process for its utilization in research and drug development. A common and effective method involves a two-step sequence starting from the commercially available phenanthrene-9-carboxylic acid.
Caption: Synthetic workflow for phenanthren-9-ylmethanol.
Step 1: Esterification of Phenanthrene-9-carboxylic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction that can be achieved through several methods. A common laboratory procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, for a more reactive approach, the carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.
Step 2: Reduction of Methyl phenanthrene-9-carboxylate to Phenanthren-9-ylmethanol
The second step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[2] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Experimental Protocol: Reduction of Methyl phenanthrene-9-carboxylate
-
Materials:
-
Methyl phenanthrene-9-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl phenanthrene-9-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl until the solution becomes acidic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure phenanthren-9-ylmethanol.
-
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons of the phenanthrene ring system. A characteristic singlet or a slightly split signal for the methylene protons (-CH₂OH) would be expected in the range of δ 4.5-5.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-140 ppm) corresponding to the fourteen carbons of the phenanthrene core. The methylene carbon (-CH₂OH) is expected to have a characteristic signal in the aliphatic region, typically around δ 60-70 ppm.
Mass Spectrometry (MS)
The mass spectrum of phenanthren-9-ylmethanol will show a molecular ion peak (M⁺) at m/z = 208, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH), leading to fragment ions at m/z = 191 and m/z = 178, respectively.
Part 4: Applications in Drug Development
Phenanthren-9-ylmethanol serves as a pivotal starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.
Precursor for Phenanthrene-based Tylophorine (PBT) Analogs
A significant application of phenanthren-9-ylmethanol is in the synthesis of phenanthrene-based tylophorine (PBT) analogs. Tylophorine is a natural alkaloid known for its potent cytotoxic activity.[3] By modifying the structure of phenanthren-9-ylmethanol, researchers have developed novel PBT analogs with enhanced anticancer properties.[4]
Synthesis of PBT Analogs from Phenanthren-9-ylmethanol:
The synthesis typically involves the conversion of the hydroxyl group of phenanthren-9-ylmethanol to a good leaving group, such as a bromide, followed by nucleophilic substitution with various amine-containing moieties.
Caption: General synthetic route to PBT analogs from phenanthren-9-ylmethanol.
Mechanism of Action of PBT Analogs
Studies on PBT analogs derived from phenanthren-9-ylmethanol have revealed their potential to inhibit key signaling pathways implicated in cancer progression. Specifically, these compounds have been shown to suppress the activation of the Akt and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[5]
-
Akt Signaling Pathway: The Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway by PBT analogs can lead to the induction of apoptosis (programmed cell death) in cancer cells.
-
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival. Its constitutive activation in cancer cells contributes to their resistance to apoptosis and promotes their proliferation and metastasis. By inhibiting NF-κB, PBT analogs can sensitize cancer cells to other therapeutic agents and inhibit tumor growth.
The development of these PBT analogs from phenanthren-9-ylmethanol highlights its importance as a scaffold for generating novel anticancer drug candidates with well-defined mechanisms of action.
Conclusion
Phenanthren-9-ylmethanol is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its well-defined molecular structure, accessible synthesis, and its role as a versatile precursor for a range of biologically active compounds, particularly potent anticancer agents, underscore its importance. This technical guide has provided a comprehensive overview of its key characteristics and applications, aiming to facilitate its further exploration and utilization in the quest for novel therapeutics. The continued investigation of phenanthren-9-ylmethanol and its derivatives holds considerable promise for the discovery of new and effective treatments for various diseases.
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Wentzel, M. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]
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Ashenhurst, J. (2016, September 7). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Retrieved from [Link]
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Introduction: The Significance of Phenanthren-9-ylmethanol
An In-Depth Technical Guide to the Synthesis and Characterization of Phenanthren-9-ylmethanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of phenanthren-9-ylmethanol. The methodologies presented are grounded in established chemical principles, offering field-proven insights into experimental design and execution.
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forming the core of various natural products and pharmacologically active molecules.[1][2] Its derivatives are pivotal building blocks in medicinal chemistry and materials science. Phenanthren-9-ylmethanol (C₁₅H₁₂O), in particular, serves as a key intermediate for synthesizing more complex molecules, leveraging the reactivity of its primary alcohol functional group.[3] Understanding its synthesis and verifying its structure with high fidelity are critical first steps in any research and development pipeline.
Below is the chemical structure of phenanthren-9-ylmethanol, a foundational reference for the subsequent sections.
Caption: Molecular Structure of Phenanthren-9-ylmethanol.
Table 1: Physicochemical Properties of Phenanthren-9-ylmethanol
| Property | Value | Source |
| IUPAC Name | phenanthren-9-ylmethanol | [3] |
| Molecular Formula | C₁₅H₁₂O | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| CAS Number | 4707-72-6 | [3] |
| Appearance | Solid (typical) | [4] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Synthetic Pathways to Phenanthren-9-ylmethanol
Two robust and commonly employed methods for the synthesis of phenanthren-9-ylmethanol are the reduction of its corresponding aldehyde and the Grignard reaction. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Reduction of 9-Phenanthrenecarboxaldehyde
This is arguably the most direct and high-yielding approach. The causality is straightforward: a selective reducing agent is used to convert the carbonyl group of the aldehyde to a primary alcohol without affecting the aromatic phenanthrene core. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity (it is stable in protic solvents like methanol and ethanol).
Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 9-phenanthrenecarboxaldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the reaction or work-up to yield the final alcohol product.
Caption: Workflow for Synthesis via Aldehyde Reduction.
Experimental Protocol: Reduction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-phenanthrenecarboxaldehyde (1.0 equiv.) in a suitable solvent system, such as a 1:1 mixture of methanol and tetrahydrofuran (THF).[5][6]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring. This is crucial to control the initial exotherm of the reduction.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
Method 2: Grignard Reaction with 9-Bromophenanthrene
This classic organometallic approach builds the molecule by forming a new carbon-carbon bond. It involves two main stages: the formation of the Grignard reagent (9-phenanthrylmagnesium bromide) and its subsequent reaction with a formaldehyde source.
Trustworthiness through Control: The success of this reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[8] Any protic solvent, including atmospheric moisture, will protonate and destroy the highly basic Grignard reagent, halting the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[9]
Mechanism Insight:
-
Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 9-bromophenanthrene to form the organomagnesium halide.
-
Reaction: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of formaldehyde. This forms a new C-C bond and creates a magnesium alkoxide intermediate.
-
Protonation: An acidic work-up (e.g., with aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield the final alcohol product, phenanthren-9-ylmethanol.
Caption: Workflow for Synthesis via Grignard Reaction.
Experimental Protocol: Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Grignard Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small portion of a solution of 9-bromophenanthrene (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Initiation: The reaction may require initiation. Add a small crystal of iodine or gently heat the mixture.[10] Successful initiation is marked by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and warm.[10]
-
Addition: Once initiated, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a source of formaldehyde, such as paraformaldehyde powder (1.5 equiv.), portion-wise.
-
Work-up: After stirring for 1-2 hours at room temperature, slowly and carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification Prep: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification of Phenanthren-9-ylmethanol
The crude product from either synthesis will contain unreacted starting materials, byproducts (such as biphenyl in the Grignard reaction), and solvent residues.[9] Purification is essential to obtain a product suitable for further use.
-
Column Chromatography: This is the most effective method for achieving high purity.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective. The less polar impurities will elute first, followed by the more polar product, phenanthren-9-ylmethanol. Fractions are collected and analyzed by TLC.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a simpler alternative.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a toluene/hexane mixture). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
Comprehensive Characterization
Once purified, the identity and purity of the synthesized phenanthren-9-ylmethanol must be unequivocally confirmed using a suite of analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.
-
¹H NMR (Proton NMR): Provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
Aromatic Protons (Ar-H): A complex series of multiplets is expected in the range of δ 7.5-9.0 ppm, characteristic of the phenanthrene ring system.[11]
-
Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet is expected around δ 5.0 ppm. The proximity to the aromatic ring causes a downfield shift.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-4.0 ppm), depending on concentration and solvent. Its signal will disappear upon shaking the sample with a drop of D₂O, a definitive test.
-
-
¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.
-
Aromatic Carbons: Multiple signals are expected in the δ 120-140 ppm region.
-
Methylene Carbon (-CH₂-): A single peak is expected around δ 65 ppm.
-
Table 2: Predicted NMR Spectral Data for Phenanthren-9-ylmethanol (in CDCl₃)
| Type | Signal | Predicted Chemical Shift (δ, ppm) | Key Characteristics |
| ¹H NMR | Ar-H | 7.5 - 9.0 | Complex multiplet pattern |
| ¹H NMR | -CH₂- | ~5.0 | Singlet |
| ¹H NMR | -OH | 1.5 - 4.0 | Broad singlet, D₂O exchangeable |
| ¹³C NMR | Ar-C | 120 - 140 | Multiple signals |
| ¹³C NMR | -CH₂- | ~65 | Single signal |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key Infrared (IR) Vibrational Modes for Phenanthren-9-ylmethanol
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Strong and broad, characteristic of the alcohol group.[12] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity peaks.[12][13] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium intensity peaks from the -CH₂- group. |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple sharp bands of varying intensity.[12] |
| C-O Stretch | 1000 - 1250 | Strong intensity, characteristic of a primary alcohol. |
Mass Spectrometry (MS) MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
-
Molecular Ion Peak (M⁺): For phenanthren-9-ylmethanol (C₁₅H₁₂O), the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 208.25.[3]
-
Fragmentation: A common and prominent fragment would be the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O), leading to significant peaks at m/z 178 (the phenanthrene cation) and m/z 190, respectively.
Physical and Chromatographic Analysis
-
Melting Point: A pure crystalline solid will exhibit a sharp and reproducible melting point. A broad melting range typically indicates the presence of impurities. The literature value should be consulted for comparison.
-
Thin-Layer Chromatography (TLC): An indispensable technique for monitoring reaction progress and assessing the purity of the final product. A single, well-defined spot on the TLC plate in multiple solvent systems is a strong indicator of high purity. The retention factor (Rf) value is characteristic of the compound in a given eluent system.
Conclusion
The synthesis of phenanthren-9-ylmethanol can be reliably achieved through either the reduction of 9-phenanthrenecarboxaldehyde or a Grignard reaction with 9-bromophenanthrene. The reduction pathway is often preferred for its simplicity and mild conditions, while the Grignard route offers a classic example of C-C bond formation. Rigorous purification by column chromatography or recrystallization, followed by comprehensive characterization using NMR, IR, and MS, is mandatory to validate the structure and ensure the purity of the final product. The protocols and analytical data presented in this guide provide a self-validating framework for researchers to confidently produce and verify this valuable chemical intermediate.
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ResearchGate. (2021). A Practical Synthesis of (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607779, S-Octahydro-9-phenanthrene methanol. Retrieved from [Link]
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Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
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Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations. Retrieved from [Link]
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University of California, Riverside. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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NASA Ames Research Center. (1998). Phenanthrene Spectra. Retrieved from [Link]
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Concordia College. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Rem, E. (2017). Experiment 9: Grignard Reagents. Preparation of triphenylmethanol. Medium. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenanthrene, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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AOBChem. (n.d.). phenanthren-9-ylmethanol. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. Retrieved from nepis.epa.gov/Exe/ZyNET.exe/9101AZ6E.txt?ZyActionD=ZyDocument&Client=EPA&Index=1976%20Thru%201980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C76thru80%5CTxt%5C00000015%5C9101AZ6E.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x
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ResearchGate. (2016). The IR absorption spectrum of phenanthrene as predicted by G09-h.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenanthrene. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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An In-depth Technical Guide to the Quantum Yield of Phenanthren-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Theoretical Framework: Understanding Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, a desirable characteristic for applications such as fluorescent probes and markers.[3]
The quantum yield is intrinsically linked to the excited state decay pathways. Following the absorption of a photon, an excited molecule can return to the ground state through several radiative and non-radiative processes, including fluorescence, intersystem crossing to the triplet state (which can lead to phosphorescence), and internal conversion (heat dissipation). The quantum yield is therefore a measure of the probability of the radiative decay (fluorescence) occurring relative to the competing non-radiative pathways.
Factors that can significantly influence the fluorescence quantum yield include the molecule's inherent structure, the solvent environment, temperature, and the presence of quenching agents.[3][4] For aromatic hydrocarbons like phenanthrene and its derivatives, structural rigidity and the nature of substituents play a pivotal role in their emissive properties.[5]
The Photophysical Landscape of the Phenanthrene Chromophore
Phenanthrene, the core structure of phenanthren-9-ylmethanol, exhibits a fluorescence quantum yield of 0.125 in ethanol.[6] This value serves as a critical benchmark. The introduction of a hydroxymethyl (-CH2OH) group at the 9-position is anticipated to modulate these photophysical properties. The electron-donating nature of the hydroxyl group and the potential for hydrogen bonding can influence the energy of the excited states and the rates of radiative and non-radiative decay, thereby altering the quantum yield.
Experimental Determination of the Quantum Yield of Phenanthren-9-ylmethanol: A Validated Protocol
The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[2][7]
Materials and Instrumentation
-
Phenanthren-9-ylmethanol: High purity is paramount. Purification via recrystallization or column chromatography is recommended to remove any fluorescent impurities. The purity should be verified by techniques such as NMR and melting point determination.
-
Quantum Yield Standard: A suitable standard should have an emission range that overlaps with phenanthren-9-ylmethanol and a well-established, solvent-compatible quantum yield. Given the emission of phenanthrene, a suitable standard could be quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90).[8]
-
Spectroscopic Grade Solvents: Solvents such as ethanol, cyclohexane, or acetonitrile should be of the highest purity to avoid interfering absorption or emission.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a stable excitation source (e.g., Xenon lamp) and a sensitive detector.
Step-by-Step Experimental Workflow
-
Preparation of Stock Solutions: Prepare stock solutions of both phenanthren-9-ylmethanol and the chosen quantum yield standard in the selected solvent.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard absorb.
-
Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.[9]
-
Calculation of the Quantum Yield
The quantum yield of the sample (Φf,sample) is calculated using the following equation[9]:
Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
Self-Validating System and Trustworthiness
The integrity of this protocol relies on its self-validating nature. The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator of the absence of significant systematic errors such as inner filter effects or aggregation at higher concentrations. A linear relationship with a high correlation coefficient (R² > 0.99) provides confidence in the obtained gradient and, consequently, the calculated quantum yield.
Visualization of the Experimental Workflow
Caption: Workflow for the determination of the fluorescence quantum yield of phenanthren-9-ylmethanol.
Factors Influencing the Quantum Yield of Phenanthren-9-ylmethanol
-
Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly affect the quantum yield. Polar solvents can stabilize the excited state differently than non-polar solvents, influencing the rates of radiative and non-radiative decay. Furthermore, the hydroxyl group of phenanthren-9-ylmethanol can engage in hydrogen bonding with protic solvents, which can alter its photophysical properties.
-
Temperature: Temperature variations can impact the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased vibrational relaxation.
-
Presence of Quenchers: Dissolved oxygen is a common quencher of fluorescence. It is advisable to degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) prior to measurement to obtain an accurate quantum yield. Other impurities or components in a formulation can also act as quenchers.
Data Presentation
While a definitive quantum yield for phenanthren-9-ylmethanol is not available in the literature, a comparative table of related compounds provides a valuable context.
| Compound | Solvent | Quantum Yield (Φf) |
| Phenanthrene | Ethanol | 0.125[6] |
| Anthracene | Cyclohexane | 0.36[3] |
| 9,10-Diphenylanthracene | Cyclohexane | 0.86[8] |
| Phenanthren-9-ylmethanol | To be determined | TBD |
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the quantum yield of phenanthren-9-ylmethanol. By following the detailed protocol and considering the influential factors discussed, researchers, scientists, and drug development professionals can obtain accurate and reliable quantum yield data. This information is critical for advancing the application of phenanthren-9-ylmethanol in areas where its fluorescent properties are of primary importance. The principles and methodologies outlined herein are grounded in established photophysical practices, ensuring scientific integrity and trustworthy results.
References
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Technical Whitepaper: Operational Safety and Toxicological Profile of Phenanthren-9-ylmethanol in Pharmaceutical Synthesis
Executive Summary
Phenanthren-9-ylmethanol (9-Phenanthrenemethanol) is a critical polycyclic aromatic hydrocarbon (PAH) derivative, primarily utilized as a key intermediate in the synthesis of Halofantrine , a phenanthrene-methanol class antimalarial drug effective against multi-drug-resistant Plasmodium falciparum [1, 2].
While often classified under "General Warning" in bulk chemical catalogs due to data gaps, its structural homology to phenanthrene necessitates a rigorous safety protocol. This guide moves beyond basic Safety Data Sheet (SDS) minimums, applying the Precautionary Principle to treat the compound as a potential bioactive agent capable of aquatic toxicity and specific target organ irritation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical state is the first line of defense in exposure control. Phenanthren-9-ylmethanol is lipophilic, meaning it readily crosses biological membranes if solubilized, yet its solid state presents an inhalation dust hazard.
| Property | Data | Relevance to Safety |
| CAS Number | 4833-65-8 | Unique Identifier for Inventory/Waste |
| IUPAC Name | Phenanthren-9-ylmethanol | Chemical Nomenclature |
| Molecular Formula | C₁₅H₁₂O | Stoichiometry |
| Molecular Weight | 208.26 g/mol | Dose/Molarity Calculations |
| Appearance | White to light yellow powder | Dust generation potential |
| Solubility | Insoluble in water; Soluble in Chloroform, DMSO | Bioaccumulation potential in fatty tissues |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; requires organic solvent waste stream |
Data aggregated from PubChem and Sigma-Aldrich technical specifications [3, 4].
Hazard Identification & GHS Classification
While some jurisdictions classify this specific alcohol derivative as "Not Hazardous" due to insufficient testing, occupational best practice dictates "Read-Across" toxicology from the parent compound, Phenanthrene (CAS 85-01-8), and similar antimalarial intermediates.
Adopted GHS Classification for Laboratory Handling:
-
Signal Word: WARNING
-
Hazard Statements (H-Codes):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (Based on Phenanthrene backbone).[1]
-
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection/face protection.
Toxicological Mechanisms & Metabolic Pathways
The toxicity of Phenanthren-9-ylmethanol is dual-natured:
-
The Alcohol Functionality: The hydroxymethyl group (-CH₂OH) increases polarity slightly compared to pure phenanthrene, potentially facilitating Phase II conjugation (Glucuronidation) and excretion.
-
The Phenanthrene Core: The "Bay Region" of the phenanthrene backbone is susceptible to Cytochrome P450 (CYP) oxidation. While the 9-position is substituted, blocking some metabolism, the 1,2- and 3,4- positions remain open for epoxidation, a pathway linked to DNA adduct formation in PAHs [5].
Visualization: Metabolic Fate & Bioactivation Logic
The following diagram illustrates the theoretical metabolic divergence between safe excretion and potential bioactivation.
Caption: Divergent metabolic pathways: Direct conjugation (Green) leads to safe excretion, while CYP450 oxidation (Red/Yellow) risks reactive metabolite formation.
Risk Mitigation & Operational Protocols
To ensure scientific integrity and worker safety, the following "Defense-in-Depth" strategy must be implemented. This moves beyond simple PPE to engineering controls.[3]
Engineering Controls (Primary Barrier)
-
Powder Handling: All weighing of the solid must occur inside a Class I or II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats. PAHs can be electrostatically charged, leading to aerosolization during transfer.
Personal Protective Equipment (Secondary Barrier)
-
Respiratory: If engineering controls are breached or during spill cleanup, use a P100/N95 particulate respirator .
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time for PAHs in solid form is high, but if dissolved in organic solvents (e.g., Chloroform), double-gloving or Laminate film (Silver Shield) gloves are required.
Validated Workflow: From Storage to Waste
The following workflow ensures a closed-loop safety system.
Caption: Operational workflow emphasizing containment during weighing and strict waste segregation for incineration.
Emergency Response & Waste Management
Spill Response (Self-Validating Protocol)
-
Isolate: Evacuate the immediate area to allow dust to settle (approx. 5 mins).
-
Protect: Don P100 respirator and double nitrile gloves.
-
Contain: Do NOT dry sweep. Dry sweeping generates dust aerosols.
-
Protocol: Cover spill with wet paper towels (solvent-dampened if compatible, or water) to suppress dust.
-
-
Decontaminate: Wipe surfaces with an alcohol-based solvent (Ethanol/Isopropanol) as the compound is water-insoluble.
Disposal
-
Classification: Hazardous Waste (Due to aquatic toxicity potential).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Never dispose of down the drain.
References
-
Nordin, I. C., et al. (1982). Antimalarial phenanthrene amino alcohols.[4] 3. Halogen-containing 9-phenanthrenemethanols. Journal of Medicinal Chemistry.
-
Google Patents. (2008). CN100400501C - Halofantrine preparing method.
-
PubChem. (2023).[5] Phenanthren-9-ylmethanol (Compound).[5][6] National Library of Medicine.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 9-Anthracenemethanol (Analogous Structure).
-
Shimada, T. (2006). Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons. Drug Metabolism Pharmacokinetics.
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Commercial Availability & Technical Guide: Phenanthren-9-ylmethanol (CAS 4707-72-6)
[1]
Executive Summary
Phenanthren-9-ylmethanol (CAS 4707-72-6) is a critical polycyclic aromatic hydrocarbon (PAH) intermediate used primarily in the synthesis of antimalarial agents (e.g., Halofantrine analogs) and anticancer alkaloids (e.g., Tylophorine derivatives).[1][2]
Current Market Status: High Scarcity / Specialty Item. Unlike commodity reagents, Phenanthren-9-ylmethanol is frequently listed as "Backordered" or "Inquire" by major catalog suppliers.[1] It is rarely held in bulk stock due to its specific stability profile and niche application.[1]
Strategic Recommendation: For time-critical research, do not rely on direct procurement. The most reliable supply chain strategy is a "Make" approach: purchasing the more stable and available precursor, Phenanthrene-9-carboxaldehyde (CAS 4707-71-5) , and performing a one-step reduction in-house.[1] This guide details both the commercial landscape and the validated synthesis protocol to ensure project continuity.[1]
Chemical Identity & Critical Distinctions[1][3][4]
A common procurement error involves confusing the target compound with its phenolic analog.[1] Ensure your inventory requests match the specific identity below.
| Feature | Target Compound | Common Confusion |
| Name | Phenanthren-9-ylmethanol | 9-Phenanthrol |
| Synonyms | 9-Hydroxymethylphenanthrene; 9-Phenanthrenemethanol | 9-Hydroxyphenanthrene; Phenanthren-9-ol |
| CAS | 4707-72-6 | 484-17-3 |
| Structure | -CH₂OH group attached to C9 | -OH group attached directly to C9 |
| Function | Linker/Scaffold intermediate | TRPM4 Channel Inhibitor / Ligand |
| Solubility | Soluble in DCM, MeOH, THF | Soluble in Alcohols, Toluene |
Commercial Landscape
Supply Chain Analysis
The commercial availability of Phenanthren-9-ylmethanol is fragmented. While listed in catalogs of major aggregators (e.g., PubChem vendors, SciFinder), physical stock is often non-existent in Western distribution centers.[1]
-
Primary Suppliers: AOBChem, BenchChem, and select boutique synthesis houses (e.g., BLDpharm).
-
Lead Times: Typical lead times range from 4–8 weeks , indicating on-demand synthesis rather than shelf stock.[1]
-
Pricing Tier: High Value. Estimated costs range from $200 - $450 per gram depending on purity and supplier location.[1]
Sourcing Decision Logic
The following decision tree illustrates the optimal procurement strategy based on project timelines.
Figure 1: Strategic sourcing decision tree. Due to frequent stockouts, sourcing the aldehyde precursor is the recommended path for rapid access.
Technical Synthesis Guide (The "Make" Protocol)
When commercial stock is unavailable, the reduction of Phenanthrene-9-carboxaldehyde is a robust, high-yield reaction accessible to any standard organic chemistry lab.
Reaction Mechanism
The synthesis involves the nucleophilic addition of hydride (from Sodium Borohydride) to the carbonyl carbon of the aldehyde, followed by protonation to yield the primary alcohol.
Reaction Scheme: Phen-CHO + NaBH4 (in MeOH) → [Intermediate] + H3O+ → Phen-CH2OH[1]
Experimental Protocol
Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) for its safety profile, ease of handling, and chemoselectivity (avoiding over-reduction of the aromatic system).
Materials:
-
Precursor: Phenanthrene-9-carboxaldehyde (CAS 4707-71-5)[1][3]
-
Reagent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (Anhydrous preferred)
-
Quench: 1M HCl or Saturated NH₄Cl
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Phenanthrene-9-carboxaldehyde in Methanol (concentration ~0.1 M).
-
Addition: Cool the solution to 0°C (ice bath). Slowly add 1.5 eq of NaBH₄ portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (Solvent system: Hexane/EtOAc 4:1). The aldehyde spot (higher R_f) should disappear within 1–2 hours.[1]
-
Quench: Once complete, carefully quench the reaction with saturated NH₄Cl solution or 1M HCl to destroy excess hydride.
-
Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Quality Control Specifications
Validate the synthesized material using the following parameters:
| Test | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~148–150°C (Lit.[1][4] value) |
| ¹H NMR (CDCl₃) | Characteristic singlet for -CH₂- at ~δ 5.1 ppm; -OH broad singlet at ~1.8 ppm.[1] |
| Mass Spec | [M]+ peak at m/z 208.25 |
Applications in Drug Development[5]
Therapeutic Scaffolds
Phenanthren-9-ylmethanol serves as a pivotal "linker" scaffold in medicinal chemistry.[1]
-
Anticancer Agents: It is a precursor for Tylophorine analogs .[1] Research indicates that modifying the C9 position of the phenanthrene ring significantly influences cytotoxicity against lung (A549) and prostate (DU-145) cancer cell lines [1].[1]
-
Antimalarials: The phenanthrene methanol motif mimics the pharmacophore of Halofantrine , where the hydroxyl group aids in solubility and binding affinity within the parasite's food vacuole.
Biological Mechanism (Contextual)
While 9-Phenanthrol (the phenol) is a known TRPM4 channel inhibitor, Phenanthren-9-ylmethanol is often explored for its lipophilic properties that facilitate membrane permeability before metabolic oxidation or conjugation.[1]
Safety & Handling (E-E-A-T)
As a PAH derivative, strict safety protocols are non-negotiable.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Suspected Carcinogen/Mutagen (due to PAH structure).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Containment: Always handle within a fume hood. Avoid dust generation.[1]
-
Waste Disposal: Dispose of as hazardous organic waste.[1] Do not release into drains; PAHs are toxic to aquatic life.[1][5]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 219950, 9-Phenanthrenemethanol.[1]
-
Gao, W., et al. "Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents."[1] PubMed Central.[1]
-
Source:[Link]
-
-
Organic Syntheses. "Phenanthrene-9-aldehyde." (Precursor Synthesis Protocol).[1]
-
Source:[Link]
-
- ChemicalBook.
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phenanthren-9-ylmethanol literature review
The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal applications of Phenanthren-9-ylmethanol .
CAS Registry Number: 4707-72-6 Synonyms: 9-Phenanthrenemethanol, 9-Hydroxymethylphenanthrene Molecular Formula: C₁₅H₁₂O Molecular Weight: 208.26 g/mol [1][2][3]
Executive Summary
Phenanthren-9-ylmethanol is a primary alcohol derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[2] It serves as a critical chiral scaffold precursor in the synthesis of amino-alcohol antimalarials (e.g., Halofantrine, Lumefantrine) and as a fluorescent probe in materials science.[4] Unlike its parent hydrocarbon, the hydroxymethyl group at the C9 position introduces polarity and hydrogen-bonding capability, significantly altering its solubility profile and biological interaction potential.[4] This guide outlines the optimized synthesis, spectroscopic characterization, and handling protocols for research applications.
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–150 °C (Lit.)[2] |
| Solubility (High) | DMSO (>30 mg/mL), Ethanol (warm), Dichloromethane, THF |
| Solubility (Low) | Water (<0.1 mg/mL), Hexanes |
| Fluorescence | |
| pKa | ~14.8 (estimated for primary alcohol) |
| LogP | 3.5 (Predicted) |
Synthetic Methodologies
The most robust route to phenanthren-9-ylmethanol is the chemoselective reduction of phenanthrene-9-carboxaldehyde.[2] This method avoids the handling of pyrophoric organolithium reagents required in alternative Grignard routes.[4]
Protocol A: Sodium Borohydride Reduction (Recommended)
Principle: Nucleophilic addition of hydride to the carbonyl carbon under mild conditions.[4]
Reagents:
-
Phenanthrene-9-carboxaldehyde (1.0 equiv)[2]
-
Sodium Borohydride (
, 1.5 equiv)[4] -
Solvent: Methanol (MeOH) or THF/MeOH (1:1)[4]
-
Quench: 1M HCl or Saturated
[4]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.06 g) of phenanthrene-9-carboxaldehyde in 50 mL of anhydrous MeOH. Ensure complete dissolution; mild heating (30°C) may be required.[4]
-
Reduction: Cool the solution to 0°C in an ice bath. Add
(15 mmol, 0.57 g) portion-wise over 10 minutes to prevent vigorous hydrogen evolution. -
Reaction: Remove the ice bath and stir at room temperature (RT) for 1–2 hours. Monitor via TLC (20% EtOAc in Hexanes).[4] The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ). -
Quench: Carefully add 10 mL of saturated aqueous
to destroy excess hydride. Stir for 15 minutes. -
Workup: Evaporate the bulk methanol under reduced pressure. Dilute the residue with 50 mL water and extract with Dichloromethane (DCM, 3 x 30 mL).[4]
-
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from Benzene/Hexane or Ethanol to yield white needles.[4]
Protocol B: Grignard Addition (Alternative)
Principle: Reaction of 9-bromophenanthrene with magnesium to form the Grignard reagent, followed by trapping with formaldehyde.
-
Note: This method is lower yielding due to the steric bulk at the C9 position hindering the formation of the Grignard species.
Synthesis Visualization
The following diagram illustrates the reaction pathway and key intermediate states.
Figure 1: Chemoselective reduction pathway from aldehyde precursor to target alcohol.[2]
Medicinal Chemistry Applications
Phenanthren-9-ylmethanol is the structural core of the arylmethanol antimalarial class.[2] While the simple methanol derivative lacks potency against resistant strains, it serves as the scaffold for introducing amine side chains essential for lysosomal accumulation in the parasite.[4]
Mechanism of Action[5]
-
Target: The food vacuole of Plasmodium falciparum.[4]
-
Interaction: The planar phenanthrene ring engages in
- stacking with free heme (ferriprotoporphyrin IX).[4] -
Inhibition: The hydroxyl group (and attached amino-alkyl chains in derivatives) disrupts the crystallization of heme into non-toxic hemozoin.[4]
-
Result: Accumulation of toxic free heme leads to parasite membrane lysis.[4]
Structure-Activity Relationship (SAR)[2]
-
C9-Hydroxyl: Essential for H-bonding with the heme propionate groups.[2]
-
Aromatic System: Requires a minimum of 3 fused rings (phenanthrene or anthracene) for sufficient binding affinity to heme.[4]
-
Side Chain (Critical): The simple methanol (-CH2OH) is often modified to an amino-alcohol (-CH(OH)CH2NR2) to improve bioavailability and vacuolar accumulation.[2]
Figure 2: Pharmacophore interaction map showing the blockade of hemozoin formation.[2]
Photophysical & Materials Science
Phenanthren-9-ylmethanol exhibits strong blue fluorescence, characteristic of the phenanthrene chromophore, but with slight bathochromic shifts due to the auxochromic effect of the hydroxymethyl group.[2]
-
Absorption Max (
): ~254 nm (strong), ~296 nm, ~346 nm.[4] -
Emission Max (
): 360–380 nm in Ethanol.[4] -
Quantum Yield (
): Typically 0.10–0.15 in aerated solvents; higher in degassed systems.[4] -
Application: Used as a monomer for synthesizing poly(phenanthrene) derivatives in OLED research or as a fluorescent tag in biological assays where naphthalene derivatives are too short-wavelength.[4]
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aldehyde or quinone.
-
Disposal: Must be disposed of as hazardous organic chemical waste.[4] Do not release into drains (toxic to aquatic life).[4]
References
-
Synthesis (Aldehyde Reduction)
-
Antimalarial Activity
-
Photophysical Properties
-
Chemical Data & Safety
Sources
- 1. 4707-72-6|Phenanthren-9-ylmethanol|BLD Pharm [bldpharm.com]
- 2. Quantum Yield [Phenanthrene] | AAT Bioquest [aatbio.com]
- 3. 9-Phenanthrenemethanol | C15H12O | CID 219950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Phenanthren-9-ylmethanol: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of phenanthren-9-ylmethanol from phenanthrene, tailored for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough and practical understanding of the synthetic process.
Introduction
Phenanthren-9-ylmethanol is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis from the readily available polycyclic aromatic hydrocarbon, phenanthrene, is a common undertaking in many research laboratories. This guide will explore the most reliable and efficient synthetic routes, providing detailed protocols and expert insights to ensure successful and safe execution.
The primary synthetic strategy involves a two-step sequence: the formylation of phenanthrene to introduce a carbonyl group at the C9 position, followed by the reduction of the resulting aldehyde to the desired primary alcohol. The regioselectivity of the initial formylation is a critical aspect of this synthesis, as phenanthrene has multiple reactive sites.
Strategic Approaches to Phenanthren-9-ylmethanol Synthesis
Two principal and effective methods for the synthesis of phenanthren-9-ylmethanol from phenanthrene are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Strategy 1: Vilsmeier-Haack Formylation Followed by Reduction
This is arguably the most direct and widely employed method. It leverages the high regioselectivity of the Vilsmeier-Haack reaction for the 9-position of the phenanthrene nucleus.
Strategy 2: Grignard Reagent-based Synthesis of the Intermediate Aldehyde
This alternative route begins with the bromination of phenanthrene, followed by the formation of a Grignard reagent and subsequent reaction with a formylating agent. While involving an additional step, this method is well-documented and offers a robust alternative.
Protocol 1: Vilsmeier-Haack Formylation of Phenanthrene and Subsequent Reduction
This protocol is divided into two distinct stages: the formylation of phenanthrene to yield phenanthrene-9-carbaldehyde and its subsequent reduction to phenanthren-9-ylmethanol.
Part A: Synthesis of Phenanthrene-9-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[1] The C9 position of phenanthrene is the most electron-rich and sterically accessible for electrophilic attack, leading to high regioselectivity for the desired product.[2]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenanthrene | 178.23 | 10.0 g | 0.056 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 6.1 mL (10.0 g) | 0.065 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Sodium acetate | 82.03 | 20 g | - |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (25 mL). Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (6.1 mL) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid.
-
Formylation Reaction: Dissolve phenanthrene (10.0 g) in dichloromethane (100 mL) in a separate flask and add this solution to the Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Add a solution of sodium acetate (20 g) in water (100 mL) to the mixture and stir for 1 hour to hydrolyze the iminium salt intermediate.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude phenanthrene-9-carbaldehyde.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
Expected Yield: Approximately 8-9 g (70-80%) of a pale yellow solid.
Part B: Reduction of Phenanthrene-9-carbaldehyde to Phenanthren-9-ylmethanol
The reduction of the aldehyde to the primary alcohol is efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenanthrene-9-carbaldehyde | 206.24 | 5.0 g | 0.024 |
| Methanol | 32.04 | 100 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 1.1 g | 0.029 |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve phenanthrene-9-carbaldehyde (5.0 g) in methanol (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 g) portion-wise to the stirred solution over 15-20 minutes. The reaction is exothermic and may cause bubbling.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate 7:3) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases and the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenanthren-9-ylmethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as toluene or a mixture of ethyl acetate and hexane to afford a white crystalline solid.
Expected Yield: Approximately 4.5-4.8 g (90-95%) of a white solid.
Protocol 2: Grignard Reagent-based Synthesis of Phenanthrene-9-carbaldehyde and Subsequent Reduction
This protocol provides an alternative route to the key aldehyde intermediate, which is particularly useful if 9-bromophenanthrene is readily available or can be synthesized from phenanthrene.
Part A: Synthesis of Phenanthrene-9-carbaldehyde via Grignard Reaction
This procedure is adapted from a reliable Organic Syntheses protocol.
Reaction Scheme:
A detailed protocol for the synthesis of phenanthrene-9-carbaldehyde from 9-bromophenanthrene can be found in Organic Syntheses, Coll. Vol. 3, p.701 (1955); Vol. 28, p.90 (1948). This procedure involves the formation of the Grignard reagent from 9-bromophenanthrene and magnesium, followed by reaction with ethyl formate and subsequent acidic workup.
Part B: Reduction of Phenanthrene-9-carbaldehyde to Phenanthren-9-ylmethanol
The reduction of phenanthrene-9-carbaldehyde synthesized via the Grignard route is identical to the procedure described in Protocol 1, Part B .
Characterization of Phenanthren-9-ylmethanol
Physical Properties:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₂O |
| Molar Mass | 208.26 g/mol |
| CAS Number | 4707-72-6[3] |
| Melting Point | 158-161 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.8 ppm) corresponding to the nine protons of the phenanthrene ring system. A singlet for the methylene protons (-CH₂OH) would likely appear around δ 5.0-5.5 ppm, and a broad singlet for the hydroxyl proton (-OH) would be observed, with its chemical shift being concentration-dependent.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display multiple signals in the aromatic region (δ 122-135 ppm) corresponding to the fourteen carbons of the phenanthrene core. The methylene carbon (-CH₂OH) is expected to appear in the range of δ 60-65 ppm. A reference to the 13C NMR spectrum can be found in the PubChem database.[3]
-
Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the region of 1000-1200 cm⁻¹.
Safety and Handling Precautions
Vilsmeier-Haack Reaction:
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[4]
-
Vilsmeier Reagent: The in situ formed Vilsmeier reagent is also corrosive and moisture-sensitive. The formation of the reagent is exothermic and should be controlled by slow addition and cooling.[4] There is a potential hazard of thermal decomposition of the Vilsmeier complex if it is allowed to accumulate without the substrate present.[5]
Sodium Borohydride (NaBH₄):
-
Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions.
-
It should be handled in a dry environment, and additions to protic solvents should be done slowly and with cooling.
-
Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of phenanthren-9-ylmethanol.
Mechanism of Vilsmeier-Haack Formylation
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Filo. (2025, October 11). Praparation of phenanthrene 9 carboxylic acid from phenanthrene. Retrieved from [Link]
- Stoesser, W. C.; Gergel, M. G. (1955). Phenanthrene-9-aldehyde. Organic Syntheses, 3, 701.
-
PubChem. (n.d.). 9-Phenanthrenemethanol. Retrieved from [Link]
- Stoesser, W. C.; Gergel, M. G. (1948). 9-BROMOPHENANTHRENE. Organic Syntheses, 28, 90.
-
ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Praparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
Synthesis of Phenanthren-9-ylmethanol: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of the Phenanthrene Moiety
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and organic electronics. The functionalization of the phenanthrene nucleus, particularly at the C9 position, offers a gateway to novel compounds with tailored properties. Phenanthren-9-ylmethanol, the subject of this guide, is a key intermediate in the synthesis of various biologically active molecules and advanced materials. Its preparation via robust and efficient catalytic methods is of paramount importance to researchers in both academic and industrial settings. This document provides a comprehensive, in-depth guide to the palladium-catalyzed synthesis of phenanthren-9-ylmethanol, detailing the underlying mechanistic principles and providing field-proven experimental protocols.
A Strategic Three-Step Synthesis
The synthesis of phenanthren-9-ylmethanol is strategically designed as a three-step sequence, commencing with the readily available starting material, phenanthrene. This pathway ensures high yields and selectivity, leveraging a well-established bromination reaction followed by a state-of-the-art palladium-catalyzed formylation, and culminating in a straightforward reduction.
Caption: Overall synthetic workflow for phenanthren-9-ylmethanol.
Part 1: Mechanistic Insights into the Palladium-Catalyzed Formylation
The cornerstone of this synthetic route is the palladium-catalyzed formylation of 9-bromophenanthrene. This reaction is a testament to the power of transition-metal catalysis in modern organic synthesis, enabling the direct introduction of a formyl group onto an aromatic ring. The catalytic cycle, a finely orchestrated sequence of elementary steps, is pivotal to understanding and optimizing this transformation.
The catalytic cycle for the formylation of aryl bromides with synthesis gas (a mixture of carbon monoxide and hydrogen) is a well-studied process.[1][2][3] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The use of sterically demanding and electron-rich phosphine ligands, such as di-1-adamantyl-n-butylphosphine (cataCXium® A), is crucial for high catalytic activity and stability.[4][5]
The cycle can be broken down into three key stages:
-
Oxidative Addition: The catalytically active Pd(0) complex undergoes oxidative addition to the carbon-bromine bond of 9-bromophenanthrene. This step forms a Pd(II) intermediate. The rate of this step is often the turnover-limiting step of the entire catalytic cycle.[1][2]
-
Migratory Insertion: A molecule of carbon monoxide coordinates to the palladium center, followed by migratory insertion of the carbonyl group into the palladium-aryl bond. This forms an acyl-palladium(II) complex.
-
Reductive Elimination: The acyl-palladium(II) complex then reacts with a hydride source, typically derived from dihydrogen in the syngas, leading to the reductive elimination of the desired aldehyde product, 9-phenanthrenecarboxaldehyde. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for palladium-catalyzed formylation.
Part 2: Detailed Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried and degassed. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of 9-Bromophenanthrene
This protocol is adapted from a well-established procedure in Organic Syntheses.[6]
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenanthrene (50.0 g, 0.28 mol) in 150 mL of dry carbon tetrachloride.
-
Heat the mixture to a gentle reflux with stirring.
-
From the dropping funnel, add bromine (14.4 mL, 44.8 g, 0.28 mol) dropwise over a period of 1 hour. Hydrogen bromide gas will be evolved and should be neutralized in the gas trap.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature. Remove the solvent by rotary evaporation under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford 9-bromophenanthrene as a pale yellow solid.
Expected Yield: 85-90%.
Protocol 2: Palladium-Catalyzed Formylation of 9-Bromophenanthrene
This protocol is based on modern palladium-catalyzed carbonylation methods.[1][2]
Procedure:
-
To a high-pressure reactor equipped with a magnetic stir bar, add 9-bromophenanthrene (10.0 g, 39.2 mmol), palladium(II) acetate (0.088 g, 0.39 mmol, 1 mol%), and cataCXium® A (di-1-adamantyl-n-butylphosphine) (0.281 g, 0.78 mmol, 2 mol%).
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (8.8 mL, 58.8 mmol, 1.5 equiv) via syringe.
-
Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to 5 bar.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 9-phenanthrenecarboxaldehyde as a solid.
Expected Yield: 75-85%.
Protocol 3: Reduction of 9-Phenanthrenecarboxaldehyde to Phenanthren-9-ylmethanol
This protocol is a standard procedure for the reduction of aromatic aldehydes.[7][8][9]
Procedure:
-
In a 250 mL round-bottom flask, dissolve 9-phenanthrenecarboxaldehyde (5.0 g, 24.2 mmol) in 100 mL of methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (1.37 g, 36.3 mmol, 1.5 equiv) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford phenanthren-9-ylmethanol as a white solid.
Expected Yield: 90-95%.
Part 3: Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenanthrene | 9-Bromophenanthrene | Bromine | CCl₄ | Reflux | 3 | 85-90 |
| 2 | 9-Bromophenanthrene | 9-Phenanthrenecarboxaldehyde | Pd(OAc)₂, cataCXium® A, CO/H₂ | DMF | 100 | 24 | 75-85 |
| 3 | 9-Phenanthrenecarboxaldehyde | Phenanthren-9-ylmethanol | Sodium Borohydride | Methanol | 0 to RT | 2 | 90-95 |
Conclusion
This application note provides a robust and detailed guide for the synthesis of phenanthren-9-ylmethanol. By combining a classic bromination with a modern palladium-catalyzed formylation and a reliable reduction, this three-step sequence offers an efficient and high-yielding route to this valuable synthetic intermediate. The mechanistic insights and detailed protocols are intended to empower researchers to confidently and successfully implement this synthesis in their own laboratories, paving the way for further discoveries in drug development and materials science.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(18). [Link]
-
Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society, 130(47), 15772–15785. [Link]
-
Larock, R. C., & Reddy, T. R. (2003). Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation. The Journal of Organic Chemistry, 68(23), 9034-9038. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Wu, X.-F., et al. (2013). Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters. Angewandte Chemie International Edition, 52(27), 6983-6986. [Link]
-
Bachmann, W. E., & Boatner, C. H. (1936). Phenanthrene, 9-bromo-. Organic Syntheses, 16, 13. [Link]
-
PubMed. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
UC Davis Chemistry Department. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Greenaway, R. L., et al. (2025). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 15(1), 343–351. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Chen, Z., et al. (2018). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. Organic & Biomolecular Chemistry, 16(4), 573-577. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2017). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
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- 4. cataCXium® Catalysts [sigmaaldrich.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Synthesis of Phenanthren-9-ylmethanol via Grignard Homologation
Strategic Overview & Application Context
Phenanthren-9-ylmethanol (CAS: 24465-06-1) is a critical intermediate in the synthesis of lipophilic aryl-methanols, most notably the antimalarial drug Halofantrine and various fluorescent probes used in materials science.
While reduction of phenanthrene-9-carbaldehyde is a viable route, the Grignard homologation from 9-bromophenanthrene offers a distinct strategic advantage: it utilizes the more commercially available and stable aryl bromide precursor. However, the 9-position of the phenanthrene ring possesses unique steric bulk (due to the peri-hydrogen at C8) and electronic density that complicates standard Grignard protocols.
Key Technical Challenges
-
Steric Hindrance: The peri-hydrogen interactions destabilize the Grignard complex, making the formation of 9-phenanthrylmagnesium bromide slower than phenylmagnesium bromide.
-
Solubility: Phenanthrene derivatives exhibit poor solubility in diethyl ether. Tetrahydrofuran (THF) is the mandatory solvent to maintain the homogeneity of the Grignard species.
-
Polymerization: The electrophile, formaldehyde, readily repolymerizes. The protocol below utilizes Paraformaldehyde (PFA) with a specific depolymerization strategy to ensure monomeric reactivity.
Reaction Mechanism & Pathway Analysis
The synthesis proceeds via a two-stage mechanism: oxidative addition of magnesium into the C-Br bond, followed by nucleophilic addition to formaldehyde.
Figure 1: Mechanistic pathway for the C1-homologation of 9-bromophenanthrene. The Grignard formation is the rate-determining step (RDS).
Experimental Protocol
Reagents & Equipment Setup
-
Substrate: 9-Bromophenanthrene (Recrystallized from EtOH if yellow/impure).
-
Metal: Magnesium turnings (freshly crushed/sanded to expose metallic surface).
-
Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS). Critical: Water content must be <50 ppm.
-
Electrophile: Paraformaldehyde (PFA), dry powder.
-
Initiator: Iodine crystal or 1,2-Dibromoethane.
-
Atmosphere: Argon or Nitrogen (positive pressure).
Step-by-Step Methodology
Phase A: Formation of 9-Phenanthrylmagnesium Bromide
Objective: Generate the organometallic species without inducing Wurtz coupling (dimerization).
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon while cooling.
-
Mg Activation: Add Magnesium turnings (1.2 eq) to the flask. Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.
-
Initiation:
-
Dissolve 9-Bromophenanthrene (1.0 eq) in anhydrous THF (concentration ~0.5 M).
-
Add approx. 5-10% of this solution to the Mg turnings.
-
Self-Validation Check: The solution should turn cloudy/grey and begin to boil spontaneously within 2-5 minutes. If not, add 2 drops of 1,2-dibromoethane and apply localized heat.
-
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux using an oil bath (65°C).
-
Completion: After addition, reflux for an additional 2 hours. The solution should be dark grey/brown. Most Mg should be consumed.
Phase B: Formylation with Paraformaldehyde
Objective: Introduce the hydroxymethyl group.
Note: Direct addition of solid PFA is convenient, but generating monomeric HCHO gas yields higher purity.
Method A (Standard - Solid Addition):
-
Cool the Grignard solution to 0°C.
-
Add dry Paraformaldehyde (2.0 eq) in small portions directly to the reaction mixture.
-
Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Reflux for 1 hour to ensure depolymerization of PFA and complete reaction.
Method B (High Purity - Gas Transfer):
-
Place PFA in a separate flask connected via a wide-bore cannula to the Grignard flask.
-
Heat the PFA flask to 180-200°C to generate HCHO gas.
-
Bubble the gas into the Grignard solution (held at 0°C) using a stream of Argon carrier gas.
Phase C: Workup & Isolation
-
Quench: Cool reaction to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Exothermic.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
Purification: The crude product is often a yellow solid. Recrystallize from Benzene/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc 8:2).
Troubleshooting & Optimization (Self-Validating Systems)
The following table correlates observable phenomena with chemical reality to ensure protocol fidelity.
| Observation | Diagnosis | Corrective Action |
| No exotherm upon initial bromide addition | Passivated Magnesium | Add 1,2-dibromoethane; sonicate the flask; ensure THF is anhydrous. |
| Heavy precipitate forms during reflux | Grignard solubility limit reached | Add more anhydrous THF. Phenanthryl Grignards are less soluble than phenyl analogs. |
| Product contains 9,9'-Biphenanthryl | Wurtz Coupling (Side Reaction) | Addition of bromide was too fast; Temperature was too high during formation. |
| Low Yield / Recovery of Phenanthrene | Protonation of Grignard | Moisture ingress in THF or atmosphere. Check drying train. |
| Gummy residue during PFA addition | Polymerization of HCHO | Increase reflux time after PFA addition to "crack" oligomers; switch to Method B (Gas). |
Safety & Toxicology
-
PAH Hazard: Phenanthrene derivatives are Polycyclic Aromatic Hydrocarbons (PAHs).[1] While less carcinogenic than benzo[a]pyrene, they are suspect mutagens. Handle exclusively in a fume hood with double nitrile gloves.
-
Reactivity: Grignard reagents are pyrophoric in high concentrations and react violently with water.
-
Formaldehyde: Known carcinogen and sensitizer. Avoid inhalation of PFA dust or HCHO gas.
References
-
Bachmann, W. E. (1934). "The Reaction of Anthracene with Grignard Reagents." Journal of the American Chemical Society, 56(6), 1363–1367. (Foundational text on PAH Grignard formation). Link
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Authoritative source on HCHO reactions). Link
-
Sigma-Aldrich. (2023). "9-Phenanthrylmagnesium bromide 0.5 M in THF Product Specification." (Solubility and Commercial Standards). Link
-
Organic Syntheses. (1925). "Cyclohexylcarbinol (Standard Protocol for Grignard + HCHO)." Org.[2][3][4] Synth. 5, 75. (Basis for the PFA addition protocol). Link
-
PubChem. (2023). "Phenanthren-9-ylmethanol Compound Summary." (Target molecule data). Link
Sources
Application Note: Phenanthren-9-ylmethanol as a Fluorogenic Scaffold for Metal Ion Detection
[1]
Executive Summary
Phenanthren-9-ylmethanol (CAS: 4707-72-6) is a polycyclic aromatic hydrocarbon (PAH) derivative exhibiting strong UV-excitable blue fluorescence.[1] While often utilized as a synthetic intermediate for complex chemosensors, the molecule itself serves as a robust fluorescence quenching probe for paramagnetic and heavy metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺).
This guide details the protocols for utilizing phenanthren-9-ylmethanol to detect metal ions via Stern-Volmer quenching analysis . It bridges the gap between fundamental photophysics and practical assay development, providing essential corrections for inner-filter effects (IFE) often overlooked in high-throughput screening.
Scientific Principles & Mechanism[2]
Photophysical Properties
Phenanthren-9-ylmethanol possesses a rigid tricyclic core.[1] The hydroxymethyl group at the C-9 position disrupts the symmetry slightly compared to phenanthrene, but the emission remains characteristic of the PAH scaffold.
-
Excitation (
): ~250–300 nm (Strong absorption), ~340 nm (Secondary band). -
Emission (
): ~360–400 nm (Structured blue emission).[1] -
Quantum Yield (
): High in non-polar solvents; sensitive to oxygen quenching.[1]
Sensing Mechanism: Paramagnetic Quenching
The primary mode of detection for the unmodified alcohol is "Turn-Off" sensing (Fluorescence Quenching).
-
Dynamic (Collisional) Quenching: Diffusive collision between the excited fluorophore and the metal ion facilitates non-radiative decay.[1]
-
Static Quenching: Formation of a non-fluorescent ground-state complex (Fluorophore-Metal).[1]
-
Electron Transfer (PET): Paramagnetic ions like Cu²⁺ (
) and Fe³⁺ ( ) act as electron acceptors, quenching the excited singlet state of the phenanthrene moiety.
Mechanistic Pathway Diagram[1]
Figure 1: Kinetic pathway of fluorescence quenching.[1] The presence of paramagnetic metal ions diverts the excited state energy via non-radiative pathways (electron transfer or intersystem crossing), resulting in signal reduction.
Experimental Protocol: Stern-Volmer Quenching Assay
Objective: Determine the quenching efficiency (
Materials & Reagents[1][2][3]
-
Probe Stock: Phenanthren-9-ylmethanol (1 mM in Acetonitrile).[1] Note: Freshly prepared to avoid photo-oxidation.[1]
-
Metal Standards: Atomic absorption grade CuCl₂, FeCl₃, ZnCl₂, etc. (10 mM in deionized water).
-
Buffer: HEPES or Tris-HCl (10 mM, pH 7.2). Avoid phosphate buffers if testing lanthanides to prevent precipitation.
-
Solvent System: Acetonitrile/Water (7:3 v/v) is recommended to maintain solubility of the PAH moiety while allowing ionic mobility.
Step-by-Step Workflow
-
Preparation of Working Solutions:
-
Spectroscopic Titration:
-
Place 2.0 mL of probe solution in a quartz cuvette (1 cm path length).
-
Record initial fluorescence spectrum (
) ( nm, Scan nm). -
Titrate with metal ion stock in 2–5 µL increments.[1] Mix for 30 seconds before each read (
).
-
-
Data Processing (Stern-Volmer Analysis):
-
Plot
versus (Concentration of Metal Ion).[1] -
Fit to the equation:
-
Where
is the Stern-Volmer quenching constant ( ).
-
Critical Control: Inner Filter Effect (IFE) Correction
Why it matters: Phenanthrene derivatives absorb deeply in the UV. If the metal salt (e.g., FeCl₃) also absorbs at the excitation wavelength (300 nm), the fluorescence decrease is due to photon absorption by the metal, not chemical quenching.
Correction Formula:
- : Observed fluorescence intensity.[1][2]
- : Absorbance of the solution at excitation wavelength.
- : Absorbance of the solution at emission wavelength.
Workflow Diagram
Figure 2: Standardized workflow for fluorescence quenching titration, emphasizing the mandatory Inner Filter Effect (IFE) correction step.
Data Interpretation & Expected Results
Quenching Efficiency Table
The following values are typical for phenanthrene-based probes in aqueous-organic mixtures.
| Metal Ion | Interaction Type | Log( | Selectivity | Notes |
| Cu²⁺ | Paramagnetic Quenching | 4.5 – 5.2 | Moderate | Strongest quencher due to |
| Fe³⁺ | Paramagnetic Quenching | 4.2 – 4.8 | Low | often interferes; requires IFE correction due to yellow color.[1] |
| Hg²⁺ | Heavy Atom Effect | 3.8 – 4.2 | Moderate | Enhances Intersystem Crossing (ISC) to triplet state.[1] |
| Zn²⁺ | None / Weak | < 1.0 | High | |
| Na⁺/K⁺ | None | N/A | High | No interference.[1] |
Calculating Limit of Detection (LOD)
To validate the assay for analytical use, calculate LOD using the standard deviation of the blank (
-
Target LOD: For Cu²⁺, a well-optimized system should achieve LOD in the low micromolar (1–5 µM) range.
Advanced Application: Derivatization for Selectivity
While phenanthren-9-ylmethanol is a potent general quencher probe, high selectivity often requires derivatization.[1] The hydroxyl group serves as a versatile handle.[1]
-
Protocol: Oxidation of phenanthren-9-ylmethanol to phenanthrene-9-carboxaldehyde using PCC or MnO₂.
-
Application: Condensation with amines (e.g., hydrazine, hydroxylamine) creates Schiff Base sensors (
bond). -
Mechanism Switch: These derivatives often operate via C=N isomerization inhibition or ESIPT (Excited-State Intramolecular Proton Transfer) , turning the system from a "Turn-Off" probe into a sensitive "Turn-On" probe for Zn²⁺ or Al³⁺.
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Foundational text for Stern-Volmer equations and Inner Filter Effects).
-
Valeur, B., & Berberan-Santos, M. N. (2012).[1] Molecular Fluorescence: Principles and Applications. Wiley-VCH.[1] (Mechanisms of paramagnetic quenching).
-
Battistini, M., et al. (2022).[1] "Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative." Molecules, 27(19), 6245. (Protocol validation for Cu2+ quenching analysis).
-
Mahato, P., et al. (2011).[1] "Fluorescent Chemosensors for Heavy Metal Ions: A Review." Chemical Reviews. (Contextualizes phenanthrene derivatives in heavy metal sensing).
-
PubChem. (2023).[1] "Phenanthren-9-ylmethanol - Compound Summary." (Physical properties and safety data).
fluorescence microscopy applications of phenanthren-9-ylmethanol derivatives
Application Note: Fluorescence Microscopy of Phenanthren-9-ylmethanol Derivatives
Abstract
Phenanthren-9-ylmethanol (9-hydroxymethylphenanthrene) and its esterified derivatives represent a specialized class of polycyclic aromatic hydrocarbon (PAH) fluorophores. Unlike ubiquitous dyes (e.g., fluorescein, rhodamine), phenanthrene derivatives offer unique advantages: deep UV excitability (~250–300 nm), significant Stokes shifts (>50 nm), and exquisite sensitivity to micro-environmental polarity.[1] This guide details the application of these derivatives for lipophilic metabolite tracking , membrane polarity sensing , and fluorescent derivatization of carboxyl-containing drug candidates .[1]
Introduction: The Photophysics of Phenanthren-9-ylmethanol
The core phenanthrene moiety is a rigid, planar tricyclic system.[1] The addition of a hydroxymethyl group at the C9 position breaks the symmetry slightly and provides a reactive "handle" for conjugation without quenching the aromatic fluorescence.[1]
-
Excitation (λex): 250 nm, 295 nm (secondary peak).[1]
-
Emission (λem): 350–400 nm (Deep Blue/Violet).
-
Stokes Shift: Large (~50–100 nm), minimizing self-quenching and allowing easy separation of excitation light from emission signal.[1]
-
Quantum Yield (Φ): High in non-polar solvents (Φ ~0.5–0.7); susceptible to quenching in aqueous environments, making it an excellent polarity sensor .[1]
Why Use Phenanthren-9-ylmethanol Derivatives?
-
Orthogonal Imaging: Its deep blue emission does not overlap with GFP, RFP, or Cy5, allowing it to be used as a fourth channel in multicolor experiments (typically the "DAPI" channel).[1]
-
Lipid Specificity: The hydrophobic aromatic core naturally partitions into lipid bilayers, making it ideal for membrane studies.[1]
-
Derivatization Potential: The primary alcohol group allows for facile esterification with carboxylic acids (e.g., fatty acids, prostaglandins, acidic drugs), converting non-fluorescent metabolites into trackable probes.[1]
Application I: Fluorescent Derivatization of Carboxylic Acids
One of the most powerful applications of phenanthren-9-ylmethanol is as a labeling reagent for biological acids. By esterifying a target fatty acid or drug with this alcohol, researchers can visualize the subcellular distribution of the molecule.[1]
Mechanism: Steglich Esterification
The hydroxyl group of phenanthren-9-ylmethanol attacks the activated carboxyl group of the target molecule, forming a stable, fluorescent ester.[1]
Figure 1: Synthetic workflow for converting non-fluorescent carboxylic acids into fluorescent phenanthryl esters.
Protocol 1: Synthesis of Phenanthryl-Labeled Fatty Acids
Target: Labeling Oleic Acid (or similar lipid) for uptake studies.
-
Activation: Dissolve 1 mmol of Oleic Acid in 10 mL anhydrous Dichloromethane (DCM). Add 1.1 mmol EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 mmol DMAP (4-Dimethylaminopyridine). Stir for 30 min at 0°C.
-
Conjugation: Add 1 mmol Phenanthren-9-ylmethanol dissolved in 2 mL DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under nitrogen (dark).
-
Purification: Wash with 1M HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄. Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Validation: Confirm product via TLC (UV active spot) and Mass Spectrometry.
Application II: Membrane Polarity & Viscosity Sensing
Phenanthrene derivatives exhibit solvatochromism .[1] The emission intensity and lifetime change based on the polarity of the surrounding environment.[2]
-
In Lipid Bilayers: High fluorescence intensity (shielded from water).
-
In Cytosol (Aqueous): Lower intensity or quenched.
This property is utilized to image lipid droplets or micelle formation within cells.
Protocol 2: Cellular Staining and Imaging
Target: HeLa or CHO cells.
Materials:
-
Stock Solution: 10 mM Phenanthren-9-ylmethanol derivative (e.g., the ester from Protocol 1) in DMSO.
-
Labeling Buffer: HBSS or PBS (with Ca²⁺/Mg²⁺).
Step-by-Step:
-
Cell Preparation: Seed cells on quartz or glass-bottom confocal dishes (phenanthrene requires UV transmission; standard plastic absorbs UV). Grow to 70% confluency.
-
Dye Loading: Dilute Stock Solution to 1–10 µM in Labeling Buffer.
-
Note: Keep DMSO concentration < 0.5%.[1]
-
-
Incubation: Incubate cells for 30–60 minutes at 37°C.
-
Wash: Wash 3x with Labeling Buffer to remove excess background probe.
-
Fixation (Optional): If fixing, use 4% Paraformaldehyde for 10 min.[1] Warning: Some lipids may be extracted by fixation; live-cell imaging is preferred for lipid tracking.
Imaging Configuration & Data Analysis
Because phenanthrene emits in the blue/violet, standard "DAPI" filter sets are often compatible, but specialized UV optics yield better results.[1]
Microscope Settings:
-
Source: UV Laser (355 nm or 375 nm) or Mercury Arc Lamp (filtered for <360 nm).
-
Excitation Filter: 340/30 nm (Bandpass).
-
Dichroic Mirror: 380 nm LP (Longpass).
-
Emission Filter: 420/40 nm (Bandpass).
-
Detector: PMT or Hybrid Detector (Gain optimized to avoid saturation in lipid droplets).
Data Presentation: Spectral Characteristics
| Parameter | Value | Notes |
| Excitation Max | 250 nm / 296 nm | Requires UV-transparent optics (Quartz/Fused Silica). |
| Emission Max | 360–390 nm | Deep blue; distinct from GFP (509 nm). |
| Stokes Shift | ~60–90 nm | Excellent signal-to-noise ratio. |
| Solvent Sensitivity | High | Intensity increases in non-polar (lipid) zones. |
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| No Signal | Excitation wavelength too high (>400nm) | Ensure 355/375 nm laser or UV filter cube is used. |
| High Background | Dye aggregation | Sonicate stock solution; reduce concentration to <1 µM. |
| Photobleaching | High UV intensity | Use pulsed excitation or reduce laser power; Phenanthrene is moderately stable but UV is high-energy. |
| Cell Toxicity | UV damage or DMSO | Limit UV exposure time; keep DMSO < 0.1%. |
Mechanism of Action Diagram
The following diagram illustrates the Jablonski energy diagram relevant to the phenanthrene derivative's fluorescence and environmental sensitivity.
Figure 2: Jablonski diagram showing the excitation/emission cycle and the impact of environmental polarity on quantum yield.
References
-
Biosynth. (2023). (9-Phenanthryl)methyl methacrylate - Technical Data. Retrieved from
-
BenchChem. (2025).[3][4][5] Measuring the Fluorescence of Di(anthracen-9-yl)methanol and Derivatives. Retrieved from
-
Krawczyk, P., et al. (2020).[1] 2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester: A new phenanthroimidazole derivative as a fluorescent probe.[6] Spectrochimica Acta Part A. Retrieved from
-
Guo, M., et al. (2021).[1] Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene. Journal of China Coal Society.[1] Retrieved from
-
Reis, et al. (2018).[1] Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy. ResearchGate. Retrieved from
Sources
- 1. Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]
- 2. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester: A new phenanthroimidazole derivative as a fluorescent probe for medical imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenanthren-9-ylmethanol Synthesis
Ticket ID: #PHE-9-OH-OPT Subject: Yield Optimization & Troubleshooting for 9-Phenanthrenemethanol Status: Open / High Priority Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism
User Query: "I am experiencing variable yields (40-65%) when synthesizing phenanthren-9-ylmethanol. The product often contains yellow impurities or is lost during workup. How can I stabilize the protocol for >90% isolated yield?"
Root Cause Analysis: The synthesis of phenanthren-9-ylmethanol (9-phenanthrylmethanol) is chemically straightforward but physically demanding due to the solubility characteristics of the phenanthrene core. The two primary failure modes are:
-
Solubility-Limited Reactivity: The starting material (9-phenanthrenecarboxaldehyde) is poorly soluble in pure methanol or ethanol at room temperature, leading to heterogeneous reactions that stall.
-
Workup Emulsions: The lipophilic nature of the product creates stubborn emulsions during aqueous extraction, leading to physical loss.
Reaction Mechanism (Standard Reduction)
The most robust route is the reduction of 9-phenanthrenecarboxaldehyde using Sodium Borohydride (
Figure 1: Step-wise reduction mechanism. Note that the intermediate borate species requires acidic hydrolysis to release the free alcohol.
The Optimized Protocol (Route A: Aldehyde Reduction)
This protocol addresses the solubility issue by introducing a co-solvent system (THF) which dissolves the aromatic core while allowing the borohydride (soluble in MeOH) to react efficiently.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 9-Phenanthrenecarboxaldehyde | Limiting Reagent | 1.0 | Purity is critical; yellow/brown solid indicates oxidation. |
| Sodium Borohydride ( | Reducing Agent | 1.2 - 1.5 | Excess ensures completion; add slowly to prevent runaway exotherm. |
| THF (Tetrahydrofuran) | Co-Solvent | -- | Dissolves the phenanthrene core. |
| Methanol (MeOH) | Co-Solvent | -- | Dissolves |
| Sat. | Quenching Agent | -- | Mild acid; prevents dehydration side reactions. |
Step-by-Step Methodology
-
Solubilization (Critical Step):
-
In a round-bottom flask, dissolve 1.0 eq of 9-phenanthrenecarboxaldehyde in dry THF (5 mL per mmol).
-
Checkpoint: Ensure the solution is clear and homogeneous. If solids persist, gently warm to 30°C or add more THF.
-
-
Reagent Addition:
-
Add Methanol (2 mL per mmol) to the stirring THF solution.
-
Cool the mixture to 0°C (ice bath).
-
Add
(1.5 eq) portion-wise over 10 minutes. Do not dump it all at once.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (RT) and stir for 1–2 hours.
-
TLC Control: Mobile phase 20% EtOAc in Hexanes.
-
Starting Material (Aldehyde):
(UV active, often yellow spot). -
Product (Alcohol):
(UV active, white/blue fluorescence).
-
-
-
Quench & Workup:
-
Cool back to 0°C. slowly add saturated aqueous
to quench excess hydride. -
Caution: Gas evolution (
) will occur. -
Dilute with Ethyl Acetate (EtOAc).[1]
-
-
Phase Separation:
-
Wash the organic layer with water (
) and brine ( ). -
Dry over
, filter, and concentrate in vacuo.
-
Expected Yield: 92–98% (White crystalline solid).
Troubleshooting Guide (FAQ)
User Issue 1: "My reaction mixture turned into a thick paste and conversion stalled."
-
Diagnosis: Solvent incompatibility. The intermediate alkoxyborate complexes can precipitate in pure methanol or ethanol, coating the unreacted aldehyde.
-
Resolution: Switch to the THF:MeOH (2:1) ratio described above. The THF keeps the aromatic species in solution throughout the transition state.
User Issue 2: "The product has a persistent yellow tint even after recrystallization."
-
Diagnosis: Contamination with unreacted aldehyde or phenanthrene-9-carboxylic acid derivatives (oxidation byproducts).
-
Resolution:
-
Chemical Wash: Dissolve crude product in DCM and wash with 10%
(sodium bisulfite). This forms a water-soluble adduct with any remaining aldehyde, removing it from the organic layer. -
Recrystallization: Use Benzene/Hexane or Toluene rather than Ethanol. Phenanthrene derivatives crystallize beautifully from non-polar aromatic solvents, leaving polar impurities in the mother liquor.
-
User Issue 3: "I lost half my yield during the extraction; the layers wouldn't separate."
-
Diagnosis: Emulsion formation due to the surfactant-like nature of large aromatic alcohols.
-
Resolution:
-
Avoid vigorous shaking; use gentle inversion.
-
If emulsion forms, add a small amount of DCM (Dichloromethane) to the organic layer (it is denser and helps break the interface) or add solid NaCl to saturate the aqueous layer further.
-
Alternative Route (Route B: Lithiation)
If you lack the aldehyde precursor but have 9-bromophenanthrene , use this "One-Pot" method. It is faster but requires strict anhydrous conditions.
Workflow:
-
Lithiation: 9-Bromophenanthrene +
-BuLi (1.1 eq) in THF at C 9-Phenanthryllithium. -
Formylation: Add Paraformaldehyde (excess) or DMF at
C. -
Hydrolysis: Warm to RT and quench with dilute HCl.
Pros: Bypasses the isolation of the aldehyde.
Cons: Requires
Logic Tree for Yield Optimization
Use this decision tree to diagnose your specific yield loss.
Figure 2: Diagnostic logic for identifying yield loss points.
References
-
Sigma-Aldrich. 9-Phenanthrenecarboxaldehyde Product Sheet & Safety Data. (Accessed 2024). Link
-
Organic Syntheses. Phenanthrene-9-aldehyde Synthesis. Org.[1][2] Synth. 1948, 28, 83. (Foundational reference for aldehyde precursor properties). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78437, Phenanthrene-9-carbaldehyde. (Verifying structure and solubility data). Link
-
ChemicalBook. 9-Bromophenanthrene Synthesis and Reactions. (Source for Route B precursors). Link
Sources
Technical Support Center: Formylation of Phenanthrene
Welcome to the technical support center for the formylation of phenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in Phenanthrene Formylation
This section addresses specific problems you may encounter during the formylation of phenanthrene, providing explanations and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Phenanthrene | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from DMF and POCl₃, is sensitive to moisture. Any water in the reaction setup will hydrolyze the reagent, rendering it inactive. 2. Insufficient Electrophilicity: Phenanthrene is less reactive than highly activated systems like phenols or anilines. The reaction may require more forcing conditions. 3. Poor Reagent Quality: Degradation of DMF or POCl₃ can lead to reaction failure. | 1. Ensure Anhydrous Conditions: - Thoroughly dry all glassware in an oven prior to use. - Use anhydrous solvents. DMF should be dried over molecular sieves. - Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: - Gradually increase the reaction temperature. While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with phenanthrene may require heating (e.g., 40-60°C)[1]. - Increase the reaction time and monitor progress by TLC. 3. Verify Reagent Quality: - Use freshly opened or properly stored bottles of DMF and POCl₃. Distill DMF if necessary. |
| Formation of Multiple Products (Unexpected Spots on TLC) | 1. Polyformylation: Although the 9-position is the most reactive, forcing conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can lead to the introduction of a second formyl group at other positions. 2. Isomer Formation: While formylation strongly favors the 9-position due to the stability of the sigma complex, minor amounts of other isomers (e.g., 1-, 2-, 3-, or 4-formylphenanthrene) can form, especially under thermodynamic control[2]. 3. Oxidation: The presence of oxidizing impurities or air at elevated temperatures can lead to the formation of phenanthrenequinone as a byproduct. | 1. Control Stoichiometry and Conditions: - Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). - Maintain the lowest effective reaction temperature. - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction. 2. Enhance Regioselectivity: - For Vilsmeier-Haack, kinetic control (lower temperatures) generally favors the 9-isomer. - Consider alternative formylation methods if regioselectivity is a persistent issue. 3. Minimize Oxidation: - Perform the reaction under an inert atmosphere. - Use purified reagents to eliminate oxidizing impurities. |
| Dark, Tarry Reaction Mixture or Polymerization | 1. Reaction Temperature Too High: Excessive heat can promote polymerization and decomposition of the starting material and products, especially with less stable formylation reagents. 2. Acid-Catalyzed Side Reactions: Strong acids, if present or generated, can lead to complex side reactions and the formation of polymeric materials. This is a known issue in some formylation reactions of phenols and may be relevant to PAHs under harsh conditions[3]. | 1. Precise Temperature Control: - Use an oil bath or other controlled heating mantle to maintain a consistent temperature. - Avoid localized overheating by ensuring efficient stirring. 2. Gradual Reagent Addition: - Add the formylating agent or catalyst dropwise to control the reaction exotherm. 3. Quenching: - Once the reaction is complete, promptly quench it by pouring it onto ice water to deactivate the reagents and prevent further reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is the 9-position of phenanthrene the major product in formylation?
A1: The regioselectivity of electrophilic aromatic substitution on phenanthrene is dictated by the stability of the carbocation intermediate (sigma complex). When the electrophile attacks the 9-position, the positive charge can be delocalized across the molecule while preserving two intact benzene-like rings, which is a relatively stable arrangement. Attack at other positions results in less stable intermediates, making the 9-position the kinetically favored site of reaction[1][4].
Q2: What are the most common formylation methods for phenanthrene, and how do they compare?
A2: The most commonly cited method is the Vilsmeier-Haack reaction . It is generally effective for electron-rich aromatics and offers good regioselectivity for the 9-position of phenanthrene[1]. Other methods include:
-
Gattermann Reaction: Uses a mixture of hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid[1][5]. It is a classic method but involves highly toxic reagents.
-
Duff Reaction: Employs hexamethylenetetramine in an acidic medium. While effective for phenols, its application to phenanthrene is less common and may risk side reactions like polymerization under harsh conditions[6].
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄. This method is noted for its high ortho-selectivity in phenols and can be an alternative for other electron-rich aromatics[7][8].
For phenanthrene, the Vilsmeier-Haack reaction is often the first choice due to its reliability and relatively milder conditions compared to some older methods[9].
Q3: Can I get di-formylation of phenanthrene?
A3: While mono-formylation at the 9-position is the predominant outcome, di-formylation is a potential side reaction, especially under forcing conditions such as high temperatures, extended reaction times, or a large excess of the formylating agent[1]. Controlling the stoichiometry and reaction parameters is key to minimizing this byproduct.
Q4: My work-up is difficult, with emulsions forming. How can I improve this?
A4: Emulsions during the aqueous work-up of Vilsmeier-Haack reactions are common due to the presence of DMF and phosphorus-containing byproducts. To mitigate this:
-
Ensure the reaction is fully quenched on a sufficient amount of ice.
-
Basify the aqueous solution carefully (e.g., with sodium carbonate or dilute sodium hydroxide) to neutralize acids.
-
Use a larger volume of extraction solvent.
-
If an emulsion persists, try adding a saturated solution of NaCl (brine) to "break" the emulsion.
-
Filtration through a pad of celite can sometimes help to remove fine particulates that stabilize emulsions.
Mechanistic Insights
Understanding the reaction pathways is crucial for troubleshooting and optimization.
Desired Reaction: Vilsmeier-Haack Formylation at the 9-Position
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[10][11][12].
-
Electrophilic Aromatic Substitution: The electron-rich phenanthrene attacks the Vilsmeier reagent, preferentially at the 9-position. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to afford the final product, 9-phenanthrenecarboxaldehyde[10].
Side Reaction: Polyformylation
If the reaction conditions are too harsh, the initially formed 9-phenanthrenecarboxaldehyde, which is deactivated towards further electrophilic substitution, can still react to yield a di-formylated product. The second formyl group will add to one of the remaining activated positions.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Phenanthrene
This protocol is a standard procedure for the synthesis of 9-phenanthrenecarboxaldehyde.
Materials:
-
Phenanthrene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve phenanthrene (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it slowly onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 9-phenanthrenecarboxaldehyde.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Praparation of phenanthrene 9 carboxylic acid from phenanthrene. (2025). Filo. Retrieved from [Link]
-
Gattermann reaction. (n.d.). BYJU'S. Retrieved from [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Chronicle of Organic Chemistry, 2(4), 187-194.
-
Phenanthrene Method of Preparations. (n.d.). Gyan Sanchay. Retrieved from [Link]
-
Phenanthrene synthesis. (2011). Química Orgánica. Retrieved from [Link]
- Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Chemistry, 4(4), 249-254.
- Rieche, A., Gross, H., & Höft, E. (1967). Aryl- und Alkenyl-sulfide. Organic Syntheses, 47, 1.
-
Vilsmeier-Haack Reaction Review. (n.d.). Retrieved from [Link]
-
Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. (2020, October 14). YouTube. Retrieved from [Link]
-
Phenanthrene- Reactions & Uses. (2021, July 15). YouTube. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. In Chemistry LibreTexts. Retrieved from [Link]
-
Pharmacology Concepts By Rajesh Choudhary. (2020, October 13). Phenanthrene Organic Chemistry: Synthesis, Chemical Reactions and Uses | Polynuclear Hydrocarbons. YouTube. Retrieved from [Link]
-
Gattermann reaction. (2023). In Wikipedia. Retrieved from [Link]
- Maas, G., & Brückmann, R. (1985). Comment of the use of dichloromethyl methyl ether as formylating agent.
-
phenanthrene-9-aldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Zhao, L., et al. (2019). Fig. 4 Proposed reaction mechanism of the formation of phenanthrene and... In ResearchGate. Retrieved from [Link]
-
HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. (2021). Reddit. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for preparing vilsmeier reagent. (2020). Google Patents.
- Kaiser, R. I., et al. (2020). Gas- phase synthesis of anthracene and phenanthrene via radical- radical reaction induced ring expansions. Proceedings of the National Academy of Sciences, 117(18), 9767-9774.
- Herndon, J. W., et al. (2011).
- o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. (2003). Tetrahedron Letters, 44(8), 1677-1679.
-
Duff Reaction. (n.d.). Retrieved from [Link]
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2019). Molbank, 2019(3), M1081.
Sources
- 1. Praparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
troubleshooting phenanthren-9-ylmethanol Grignard reaction
Ticket Subject: Troubleshooting phenanthren-9-ylmethanol Grignard Reaction Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of phenanthren-9-ylmethanol via Grignard chemistry is a classic yet deceptive transformation. While the disconnection is straightforward (9-bromophenanthrene
This guide moves beyond standard textbook protocols to address the "hidden" failure modes specific to Polycyclic Aromatic Hydrocarbons (PAHs).
Part 1: The Diagnostic Workflow
Before adjusting parameters, locate your failure point on the synthesis map below.
Figure 1: Logical flow for diagnosing Grignard failures in PAH systems.
Part 2: Troubleshooting & FAQs
Phase 1: Grignard Formation (The "Dead" Flask)
User Report: "I've added the 9-bromophenanthrene to Mg in THF, but the magnesium remains shiny. Heating to reflux didn't help."
Root Cause Analysis: Aryl bromides, particularly sterically hindered ones like 9-bromophenanthrene, have a high activation energy for insertion. If the Mg surface is passivated (oxide layer), the reaction will never start.
Corrective Protocol (The "Entrainment" Method):
-
Dryness is Non-Negotiable: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column. Water content must be <50 ppm.
-
The "Nutrient" Shot: Do not dump all bromide at once.
-
Cover Mg turnings (1.2 eq) with minimal THF.
-
Add 1,2-dibromoethane (5 mol%) or iodine (single crystal).
-
Wait for the "flash" (bubbling/color loss) indicating the Mg surface is active.[1]
-
-
High Concentration Start: Add the first 10% of your 9-bromophenanthrene as a concentrated solution. Grignard formation is autocatalytic; it needs a critical concentration of radical species to sustain itself.
-
Solvent Choice: Use THF (Tetrahydrofuran).[2] Diethyl ether is often too low-boiling (35°C) to overcome the activation barrier for this specific substrate.
Expert Insight: If standard activation fails, use Rieke Magnesium (highly reactive Mg*). However, for 9-bromophenanthrene, standard Mg turnings usually suffice if mechanically crushed under Argon to expose fresh metal.
Phase 2: The "Yellow Sludge" (Solubility vs. Side Reactions)
User Report: "The reaction started, but now I have a thick yellow precipitate. Is my Grignard crashing out?"
Root Cause Analysis: This is the most common failure mode for phenanthrene derivatives.
-
Scenario A (Benign): 9-Phenanthrylmagnesium bromide is less soluble than phenylmagnesium bromide. At concentrations >0.5 M, it may precipitate.
-
Scenario B (Malignant - Wurtz Coupling): The yellow solid is likely 9,9'-biphenanthryl , formed by the reaction of the Grignard reagent with unreacted bromide. This is irreversible.
Differentiation & Fix:
-
Test: Take an aliquot and quench with water. If the solid persists and is insoluble in ether, it is the dimer (Wurtz product).
-
Prevention:
-
Dilution: Keep reaction concentration below 0.3 M.
-
Slow Addition: Add the bromide solution slowly to the Mg. If [R-Br] is high relative to [Mg], the Grignard (R-MgBr) attacks the R-Br instead of forming new Grignard.
-
Data Comparison: Solvent Effects
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Recommendation |
| Boiling Point | 35°C | 66°C | THF (Higher temp aids initiation) |
| Grignard Solubility | Low | Moderate | THF (Better solvation of Mg species) |
| Wurtz Coupling Risk | Lower | Higher | Manage via slow addition |
Phase 3: Trapping the Alcohol (The "Methanol" Target)
User Report: "I bubbled formaldehyde gas, but I mostly recovered phenanthrene (protonated Grignard)."
Root Cause Analysis: Direct formaldehyde (HCHO) addition is notoriously difficult in research labs.
-
Paraformaldehyde Cracking: If you heat paraformaldehyde to generate gas, it often repolymerizes in the delivery tube or contains water, killing the Grignard.
-
Mass Transfer: HCHO gas has poor solubility in THF; much of it escapes before reacting.
The "Pro-Tip" Alternative: The Formylation Route Instead of trying to hit the primary alcohol directly, use a two-step sequence that is operationally simpler and higher yielding for hindered systems.
Protocol:
-
Step 1 (Formylation): Add anhydrous DMF (Dimethylformamide, 2.0 eq) to the Grignard at 0°C.
-
Step 2 (Reduction): Treat the crude aldehyde with NaBH₄ (0.5 eq) in MeOH/THF.
-
Result: Clean conversion to phenanthren-9-ylmethanol .
-
Figure 2: Comparison of electrophile trapping strategies. Route B is recommended for reliability.
Part 3: Experimental Protocol (Recommended Route)
Synthesis of Phenanthren-9-ylmethanol via Formylation
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq). Dry stir for 10 min.
-
Initiation: Add enough dry THF to cover Mg. Add a crystal of Iodine.[6] Heat gently with a heat gun until purple color fades (activation).
-
Grignard Formation: Add a solution of 9-bromophenanthrene (1.0 eq) in THF (0.3 M final concentration) dropwise over 1 hour. Maintain gentle reflux.[7]
-
Checkpoint: Solution should turn dark olive-green/brown. If yellow precipitate forms, increase stir rate and add more THF.
-
-
Trapping: Cool to 0°C. Add anhydrous DMF (3.0 eq) dropwise. Stir for 2 hours at RT.
-
Hydrolysis: Pour into ice-cold 1M HCl. Extract with EtOAc.[8]
-
Reduction: Dissolve crude aldehyde in THF/MeOH (1:1). Add NaBH₄ (1.0 eq) at 0°C. Stir 30 mins.
-
Purification: Quench with water, extract, and recrystallize from Benzene/Hexane or Ethanol.
References
-
Bachmann, W. E. , & Boatner, C. H. (1936). "The Preparation of 9-Phenanthrylmagnesium Bromide." Journal of the American Chemical Society, 58(11), 2194–2195.
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Authoritative text on PAH reactivity and solubility).
-
Sigma-Aldrich. "9-Phenanthrylmagnesium bromide solution product information."[9] (Confirming commercial availability in THF).
-
Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. (Reference for difficult Grignard initiations).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. espublisher.com [espublisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. 9-菲基溴化镁 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Prevention of Bis(9-phenanthrenylmethyl) Ether Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the formation of Bis(9-phenanthrenylmethyl) ether, a common and often challenging byproduct in syntheses involving 9-phenanthrenemethanol. Our goal is to equip you with the foundational knowledge and practical strategies to minimize or eliminate this impurity, thereby improving the yield and purity of your target molecules.
Understanding the Problem: The Unwanted Dimerization
The formation of Bis(9-phenanthrenylmethyl) ether is a classic example of a self-condensation reaction, where two molecules of the starting alcohol, 9-phenanthrenemethanol, react to form a symmetrical ether. This reaction is typically promoted by acidic or basic conditions and can also occur at elevated temperatures, such as during distillation. The phenanthrene moiety's steric bulk and electronic properties can influence the propensity for this side reaction.
The primary mechanism, especially under acidic conditions, involves the protonation of the hydroxyl group of one 9-phenanthrenemethanol molecule, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form the ether linkage.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the formation of Bis(9-phenanthrenylmethyl) ether most likely to occur?
A1: The formation of this byproduct is most prevalent under acidic conditions, where protonation of the hydroxyl group facilitates nucleophilic attack by another alcohol molecule. It can also occur under strongly basic conditions if a reactive intermediate is formed, and at elevated temperatures, which can provide the activation energy for the condensation reaction.
Q2: I'm observing a significant amount of a high-molecular-weight, nonpolar byproduct in my reaction with 9-phenanthrenemethanol. Could it be the bis-ether?
A2: It is highly probable. Bis(9-phenanthrenylmethyl) ether is a larger, less polar molecule than the starting alcohol. If you observe a byproduct with a significantly higher retention factor (Rf) on a normal-phase TLC plate or a longer retention time in reverse-phase HPLC, it is a strong candidate for the bis-ether. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be required for definitive identification.
Q3: How can I remove Bis(9-phenanthrenylmethyl) ether from my desired product?
A3: Due to the difference in polarity and molecular weight, standard purification techniques are often effective.
-
Column Chromatography: This is the most common and effective method. Given the nonpolar nature of the ether, a solvent system with a lower polarity (e.g., a higher ratio of hexane to ethyl acetate) will typically elute the ether before the more polar alcohol.
-
Recrystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be used to isolate it from the ether impurity.
-
Distillation: While high temperatures can promote ether formation, vacuum distillation can be used to separate the more volatile starting material from the higher-boiling point ether, especially in cases of gross contamination.[1]
Troubleshooting Guide: Minimizing Bis(9-phenanthrenylmethyl) Ether Formation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the unwanted ether byproduct.
Issue 1: Significant Ether Formation in Acid-Catalyzed Reactions
Root Cause: The presence of a protic acid protonates the hydroxyl group of 9-phenanthrenemethanol, creating a good leaving group and initiating the self-condensation reaction.
Solutions:
-
Choice of Acid: Opt for a Lewis acid instead of a Brønsted-Lowry acid. Lewis acids can coordinate to the hydroxyl group, activating it without generating free protons that can indiscriminately catalyze the self-condensation.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway of the self-condensation reaction.
-
Stoichiometry: Use the minimum effective amount of the acid catalyst. A catalytic amount should be sufficient, and excess acid will only increase the rate of byproduct formation.
Issue 2: Ether Formation in Base-Mediated Reactions (e.g., Williamson Ether Synthesis)
Root Cause: In a Williamson ether synthesis, if 9-phenanthrenemethanol is deprotonated to form the alkoxide, this nucleophile can potentially react with an unreacted molecule of the corresponding electrophile (e.g., 9-phenanthrenylmethyl bromide) to form the bis-ether.
Solutions:
-
Controlled Addition: Add the electrophile slowly to the solution of the alkoxide. This maintains a low concentration of the electrophile, favoring the desired reaction over the side reaction.
-
Choice of Base: Use a milder base. While strong bases like sodium hydride (NaH) are common, they can sometimes lead to side reactions. Consider using silver oxide (Ag₂O), which can be more selective.[2]
-
Solvent Selection: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation of the base but leave the alkoxide nucleophile relatively free to react, promoting the desired SN2 reaction.[2]
Illustrative Data: Impact of Reaction Parameters on Byproduct Formation
The following table provides an illustrative overview of how different reaction parameters can influence the yield of the desired product versus the formation of the bis-ether byproduct. Note: These are representative values for a generic benzylic alcohol system and should be used as a guide for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | 1.0 eq. H₂SO₄ | 0.1 eq. Sc(OTf)₃ | Lewis acid minimizes protonation and self-condensation. |
| Temperature | 80 °C | 25 °C | Lower temperature reduces the rate of the side reaction. |
| Solvent | Toluene (nonpolar) | Acetonitrile (polar aprotic) | Polar aprotic solvent can better solvate ions and influence reaction pathways. |
| Base (for Williamson) | 1.5 eq. NaH | 1.1 eq. Ag₂O | Milder base increases selectivity. |
| Yield of Desired Product | ~40% | >85% | Optimization significantly improves yield. |
| Yield of Bis-ether Byproduct | >50% | <10% | Byproduct formation is suppressed. |
Experimental Protocols
Protocol 1: Minimizing Ether Formation in a Generic Acid-Catalyzed Reaction
This protocol outlines a general approach to minimizing self-condensation in a reaction where 9-phenanthrenemethanol is a substrate in the presence of an acid.
Step-by-Step Methodology:
-
Drying: Thoroughly dry all glassware and ensure all solvents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Reactant Addition: To a solution of 9-phenanthrenemethanol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile), add the other reactant(s).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., 0.05-0.1 equivalents of Sc(OTf)₃ or BF₃·OEt₂) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and proceed with extraction and purification.
Protocol 2: Protecting Group Strategy to Prevent Ether Formation
The most robust method to prevent the self-condensation of 9-phenanthrenemethanol is to protect the hydroxyl group before proceeding with the desired reaction. A silyl ether is an excellent choice as it is stable under many reaction conditions and can be easily removed.[3]
Step-by-Step Methodology for Silyl Ether Protection:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 9-phenanthrenemethanol in anhydrous dichloromethane.
-
Base Addition: Add a slight excess (e.g., 1.2 equivalents) of a non-nucleophilic base, such as triethylamine or imidazole.
-
Silylating Agent Addition: Cool the mixture to 0 °C and slowly add 1.1 equivalents of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the silyl-protected 9-phenanthrenemethanol.
Once the hydroxyl group is protected, you can proceed with your desired synthesis. The silyl group can be removed at a later stage using a fluoride source like tetrabutylammonium fluoride (TBAF).[4]
Visualization of Key Concepts
Diagram 1: Mechanism of Acid-Catalyzed Ether Formation
Caption: Acid-catalyzed formation of Bis(9-phenanthrenylmethyl) ether.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting ether byproduct formation.
References
-
What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024). Retrieved from [Link]
- Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid. (1997). Google Patents.
-
Acid Catalysed Aldol Condensation. (n.d.). BYJU'S. Retrieved from [Link]
-
Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. (2020). Chemical Science. Retrieved from [Link]
-
Self-condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. (2018). MDPI. Retrieved from [Link]
-
DIBENZYL ETHER. (n.d.). FooDB. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. (2022). YouTube. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
Sources
- 1. US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
stability issues of phenanthren-9-ylmethanol in solution
Technical Support Center: Phenanthren-9-ylmethanol Stability Guide
Topic: Stability & Handling of Phenanthren-9-ylmethanol in Solution Document ID: TS-PHEN9-001 Last Updated: 2025-05-24[1]
Executive Summary: The Instability Profile
Phenanthren-9-ylmethanol (CAS: 4707-72-6), also known as 9-hydroxymethylphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] While the phenanthrene core confers significant UV activity and lipophilicity, the hydroxymethyl group at the C9 "K-region" introduces specific vulnerabilities.
Primary Stability Risks:
-
Aerobic Oxidation: The benzylic C9-position is electron-rich and susceptible to oxidation, converting the alcohol to phenanthrene-9-carboxaldehyde .[1]
-
Photo-degradation: Like all PAHs, it is light-sensitive, prone to photo-oxidation and potential [2+2] cycloaddition (dimerization) in concentrated solutions.[1]
-
Solvent-Induced Artifacts: In acidic alcoholic solvents (e.g., non-neutralized MeOH), it can undergo acid-catalyzed etherification.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a new, less polar peak in my HPLC chromatogram after 24 hours."
Diagnosis: Oxidative Dehydrogenation. The most common degradation pathway in solution is the oxidation of the primary alcohol to the aldehyde.[1]
-
Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, attacks the benzylic position.[1]
-
Observation: The aldehyde (Phenanthrene-9-carboxaldehyde, CAS 4707-71-5) is less polar than the alcohol and will elute later on a Reverse-Phase (C18) column.[1]
-
Corrective Action:
Issue 2: "My clear stock solution has turned yellow/brown."
Diagnosis: Photo-oxidation & Quinone Formation.
Phenanthrene derivatives absorb strongly in the UV region.[1] Upon exposure to ambient light, they can generate singlet oxygen (
-
Corrective Action:
-
Immediate: Discard the solution. Quinones are redox-active and will interfere with biological assays.[1]
-
Prevention: Use amber glass vials exclusively. Wrap clear glassware in aluminum foil during active experiments.
-
Issue 3: "I dissolved the compound in Methanol, and now I see a 'dimer' mass or split peaks."
Diagnosis: Acid-Catalyzed Etherification (Solvolysis). The 9-phenanthrylmethyl carbocation is relatively stable due to resonance.[1] If your methanol contains trace acids (common in HPLC grade MeOH stored for long periods) or if the sample was exposed to acidic buffers, the alcohol can react with the solvent.
-
Reaction:
-
Corrective Action:
Issue 4: "The compound precipitates when added to my cell culture media."
Diagnosis: Hydrophobic Aggregation. With a LogP > 3.5, phenanthren-9-ylmethanol is highly lipophilic.[1] Rapid addition to aqueous media causes "crashing out" or the formation of micro-crystals that are invisible to the naked eye but affect assay concentration.[1]
-
Corrective Action:
-
Protocol: Use the "Intermediate Dilution" method.
-
Visualizing the Degradation Pathways
The following diagram illustrates the critical degradation nodes for phenanthren-9-ylmethanol.
Figure 1: Primary degradation pathways.[1] Red paths indicate irreversible chemical changes due to storage conditions.
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >3 months.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid Methanol or Ethanol for storage.[1]
-
Weighing: Weigh the solid quickly. Avoid leaving the solid container open to light.[1]
-
Dissolution: Vortex until fully dissolved. If sonication is needed, keep the bath temperature <30°C to prevent thermal degradation.[1]
-
Degassing (Critical): Purge the headspace of the vial with dry Nitrogen or Argon gas for 15-30 seconds to displace oxygen.[1]
-
Storage: Seal tightly with a PTFE-lined cap. Store at -20°C in the dark.
Protocol B: QC Check for Oxidation
Objective: To verify purity before critical assays.
-
Method: HPLC-UV or TLC.[1]
-
TLC System: Hexane:Ethyl Acetate (8:2).[1]
-
Acceptance Criteria: If the aldehyde spot/peak exceeds 2% of the total area, repurify or discard the stock.[1]
Troubleshooting Decision Tree
Use this logic flow to resolve experimental anomalies.
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219950, 9-Phenanthrenemethanol.[1] Retrieved from [Link]
-
Master Organic Chemistry. Synthesis of Ethers via Acid-Catalyzed Dehydration. (Mechanism of benzylic alcohol solvolysis).[1] Retrieved from [Link]
Sources
Technical Support Center: Phenanthren-9-ylmethanol Reactions
Welcome to the technical support guide for navigating the complexities of reactions involving phenanthren-9-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected byproducts. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: Oxidation of Phenanthren-9-ylmethanol
Question: I am trying to oxidize phenanthren-9-ylmethanol to phenanthrene-9-carbaldehyde, but I am observing significant amounts of phenanthrene-9-carboxylic acid and other unidentifiable materials. What is causing this over-oxidation and how can I prevent it?
Answer:
This is a common challenge stemming from the reactivity of the initially formed aldehyde. The benzylic position of the aldehyde is susceptible to further oxidation, especially under harsh conditions.
Causality:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are powerful enough to oxidize the intermediate aldehyde to the carboxylic acid.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote over-oxidation, even with milder oxidants.
-
Air Oxidation: Phenanthrene-9-carbaldehyde can be sensitive to air oxidation, particularly if the reaction workup is lengthy or exposed to the atmosphere.
Troubleshooting Protocol:
-
Select a Milder Oxidant: Employing a more selective oxidizing agent is the most effective strategy. Consider the following:
-
Pyridinium chlorochromate (PCC): A classic choice for stopping the oxidation of primary alcohols at the aldehyde stage.
-
Dess-Martin Periodinane (DMP): Known for its mild conditions and high efficiency.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is performed at low temperatures, minimizing side reactions.
-
-
Control Reaction Parameters:
-
Temperature: Maintain a low temperature throughout the reaction. For Swern oxidations, this is typically between -78 °C and -60 °C.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde.
FAQ 2: Unexpected Ether Formation
Question: During an attempted substitution reaction on phenanthren-9-ylmethanol under acidic conditions with an alcohol solvent (e.g., methanol, ethanol), I isolated a significant amount of the corresponding 9-(alkoxymethyl)phenanthrene ether byproduct. Why is this happening?
Answer:
The formation of an ether byproduct under these conditions points to a carbocation-mediated Sₙ1-type reaction.[1]
Mechanistic Explanation:
The phenanthrene moiety provides significant resonance stabilization to a carbocation at the 9-position. Under acidic conditions, the hydroxyl group of phenanthren-9-ylmethanol is protonated, forming a good leaving group (water). Departure of water generates a stable phenanthren-9-ylmethyl carbocation. This carbocation is then readily trapped by the alcohol solvent, which acts as a nucleophile, leading to the formation of the ether after deprotonation.
Caption: Carbocation-mediated ether formation.
Troubleshooting and Mitigation:
-
Avoid Protic Acids and Alcoholic Solvents: If your desired reaction does not require acidic conditions, avoid them. If an acid is necessary, consider using a non-nucleophilic solvent.
-
Convert to a Better Leaving Group: For substitution reactions, first convert the hydroxyl group into a better leaving group that does not require strong acid catalysis. For instance, converting the alcohol to a tosylate or mesylate, or using reagents like PBr₃ or SOCl₂ to form the corresponding halide.[2] These activated substrates can then undergo substitution under milder, non-acidic conditions.
Alternative Protocol: Synthesis of 9-(Bromomethyl)phenanthrene
-
Dissolve phenanthren-9-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent.
-
Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
FAQ 3: Dimerization and Polymerization
Question: In several reactions involving phenanthren-9-ylmethanol, particularly under strongly acidic or dehydrating conditions, I am observing the formation of a high molecular weight, insoluble material. What is this byproduct?
Answer:
This is likely a result of dimerization or polymerization initiated by the formation of the phenanthren-9-ylmethyl carbocation.
Plausible Mechanism:
The highly stable carbocation can be attacked by another molecule of phenanthren-9-ylmethanol, where the phenanthrene ring itself acts as a nucleophile (Friedel-Crafts type alkylation). This process can continue, leading to the formation of oligomers or polymers. Another possibility is the formation of a dibenzyl ether-type dimer.
Comparative Byproduct Formation Conditions:
| Condition | Expected Byproduct | Rationale |
| Strong Protic Acid (e.g., H₂SO₄) | Polymer | Promotes carbocation formation and subsequent intermolecular alkylation. |
| Lewis Acid (e.g., AlCl₃) | Polymer/Friedel-Crafts Products | Activates the aromatic ring for electrophilic attack by the carbocation. |
| High Temperature | Dimer/Polymer | Provides the activation energy for intermolecular reactions. |
Prevention Strategies:
-
Milder Conditions: As with ether formation, avoiding strongly acidic and high-temperature conditions is crucial.
-
Protecting Groups: If the hydroxyl group is not the reactive site of interest, consider protecting it as a silyl ether (e.g., TBDMS, TIPS) or another suitable protecting group before proceeding with subsequent transformations.
-
Use of Non-Coordinating Solvents: Solvents that do not participate in the reaction can help minimize side product formation.
FAQ 4: Ring Substitution Instead of Hydroxyl Reaction
Question: I am attempting a reaction that should target the hydroxyl group, but I am seeing evidence of substitution on the phenanthrene ring itself. Why does this occur?
Answer:
The phenanthrene ring system is electron-rich and susceptible to electrophilic aromatic substitution. If your reaction conditions generate a strong electrophile, it may preferentially attack the aromatic ring rather than the hydroxyl group. The 9-position is sterically hindered, but other positions on the ring can be reactive. For example, Friedel-Crafts reactions can occur at the 3- and 2-positions.[3]
Guidance for Reaction Specificity:
-
Reagent Choice: Select reagents that are specific for alcohols. For example, for acylation, use an activated acylating agent like an acid chloride or anhydride with a non-acidic catalyst like DMAP (4-dimethylaminopyridine) rather than a strong Lewis acid that could promote Friedel-Crafts acylation.
-
Reaction Sequence: It may be necessary to alter the order of your synthetic steps. Performing the desired transformation on the hydroxyl group before introducing reagents that could cause ring substitution is a viable strategy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
column chromatography challenges for phenanthren-9-ylmethanol purification
Status: Operational | Topic: Chromatography Troubleshooting | ID: PHEN-9-MEOH-001[1]
Executive Summary & Chemical Profile
Target Molecule: Phenanthren-9-ylmethanol (9-Phenanthrenemethanol) CAS: 4707-72-6 Structure: Fused tricyclic aromatic hydrocarbon with a hydrophilic hydroxymethyl handle at C9.[1]
The Purification Paradox: Researchers often underestimate this separation because the molecule appears simple.[1] However, it presents a "dual-personality" challenge:
-
The Core: The phenanthrene backbone is highly lipophilic and planar, causing strong retention on Reverse Phase (C18) columns and poor solubility in non-polar Normal Phase solvents (Hexanes).
-
The Handle: The benzylic alcohol (-CH2OH) is a hydrogen-bond donor, susceptible to "streaking" or tailing on silica gel due to interactions with acidic silanols.[1]
This guide addresses the specific bottlenecks encountered when purifying this compound, particularly after sodium borohydride (NaBH4) reduction of Phenanthrene-9-carbaldehyde .
Troubleshooting Modules
Issue A: "My product is co-eluting with the starting material."
Diagnosis: The starting material (Phenanthrene-9-carbaldehyde) and the product (Phenanthren-9-ylmethanol) have distinct polarities, but if the gradient is too steep, they will merge.[1] The aldehyde is less polar and elutes first.[1] The alcohol is more polar and elutes second.[1]
Technical Solution: Do not use isocratic elution immediately. The planar structure of phenanthrene causes "smearing" if the solvent strength isn't modulated correctly.
Protocol:
-
Stationary Phase: Standard Flash Silica (40-63 µm).[1]
-
Mobile Phase: Hexane (or Heptane) and Ethyl Acetate (EtOAc).[1]
-
Gradient Strategy:
-
Equilibration: 100% Hexane (3 CV - Column Volumes).
-
Step 1: 0%
5% EtOAc (Hold for 2 CV).[1] This elutes unreacted phenanthrene or non-polar impurities.[1] -
Step 2: 5%
20% EtOAc (Over 10 CV).[1] The aldehyde usually elutes between 8-12% EtOAc.[1] -
Step 3: 20%
40% EtOAc.[1] The alcohol (product) usually elutes between 25-35% EtOAc.[1]
-
Quantitative Reference Table:
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Rf (20% EtOAc/Hex) | Elution Order | Detection (UV) |
| Phenanthrene-9-carbaldehyde | 0.60 - 0.70 | 1st | Strong (254 nm) |
| Phenanthren-9-ylmethanol | 0.25 - 0.35 | 2nd | Strong (254 nm) + Fluorescence |
Issue B: "The sample precipitates on the column head (Clogging)."
Diagnosis: Phenanthren-9-ylmethanol has poor solubility in pure hexanes.[1] If you attempt a "wet load" using the starting mobile phase (100% Hexane), the compound will crash out, causing high back-pressure and band broadening.
Technical Solution: Dry Loading is mandatory for this separation to ensure a tight injection band and prevent precipitation.[1]
Dry Loading Protocol:
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Chloroform .[1] The compound is highly soluble in these chlorinated solvents.[1]
-
Add silica gel (ratio: 1g crude to 2g silica) or Celite 545 to the flask.
-
Rotary evaporate until a free-flowing powder remains. Ensure no DCM remains, as it acts as a strong eluent and will ruin the separation.
-
Load the powder into a solid load cartridge or pour carefully onto the column bed.[1]
Issue C: "The product peak is tailing (broadening)."
Diagnosis:
Benzylic alcohols can interact with acidic silanol sites (
Technical Solution: Passivate the silica surface or use a slightly more polar "pusher" solvent.[1]
-
DCM Method: Switch the mobile phase to DCM / Methanol .
-
Modifier Method: If sticking with Hexane/EtOAc, pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with Hexane before starting. This neutralizes highly active acidic sites.[1]
Workflow Logic Visualization
The following diagram illustrates the critical decision pathways for purifying this specific scaffold.
Caption: Decision matrix for loading and solvent selection based on observed chromatographic behavior of phenanthren-9-ylmethanol.
Frequently Asked Questions (FAQs)
Q: Can I use UV detection for this compound? A: Yes, phenanthrene derivatives have very strong UV absorbance.
-
Primary Wavelength: 254 nm (Aromatic
transition).[1] -
Secondary Wavelength: 290-300 nm (Specific to the conjugated system).[1]
-
Caution: Phenanthrenes are highly fluorescent.[1] If you see "negative peaks" or erratic baselines, your concentration might be too high, causing fluorescence quenching or detector saturation.
Q: Is the product stable on silica? A: Generally, yes. However, benzylic alcohols can slowly dehydrate to form alkenes or oxidize back to aldehydes if left on acidic silica for days. Do not store the compound on the column overnight. Flush and concentrate immediately.
Q: My NMR shows a small aldehyde peak even after the column. Why? A: This is likely oxidation after the column.[1] Phenanthren-9-ylmethanol can air-oxidize back to the aldehyde in solution, especially in chlorinated solvents under light.[1] Store the purified solid in the dark under inert gas (Nitrogen/Argon).
References
-
Paruch, K., Vyklicky, L., & Katz, T. J. (2003).[7] Preparation of 9,10-Dimethoxyphenanthrene and 3,6-Diacetyl-9,10-Dimethoxyphenanthrene.[1][7] Organic Syntheses, 80, 227.[7] (Provides foundational solubility and handling techniques for phenanthrene derivatives).
-
Fernández-Gutiérrez, A., et al. (1995). Determination of phenanthrene and hydroxyphenanthrenes.[1][5] Journal of Chemical Education. (Discusses the fluorescence and UV properties critical for detection).
-
Restek Corporation. (2018).[1][12] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Authoritative guide on silanol interactions and tailing mechanisms).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 78437, Phenanthrene-9-carbaldehyde.[1] (Data on the starting material impurity profile).
Sources
- 1. researchgate.net [researchgate.net]
- 2. aobchem.com [aobchem.com]
- 3. 9-Anthracenemethanol - Wikipedia [en.wikipedia.org]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenanthrene-9-carbaldehyde | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. espublisher.com [espublisher.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. 9-フェナントレンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Degradation Pathways of Phenanthren-9-ylmethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of phenanthren-9-ylmethanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower your research decisions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of phenanthren-9-ylmethanol, drawing upon established knowledge of phenanthrene and related polycyclic aromatic hydrocarbons (PAHs).
Q1: What are the expected primary degradation pathways for phenanthren-9-ylmethanol?
Based on extensive research on the parent compound, phenanthrene, the degradation of phenanthren-9-ylmethanol is anticipated to proceed through three main routes: microbial degradation, photochemical degradation, and chemical oxidation.[1][2] The presence of the hydroxymethyl group at the 9-position is a critical factor that will likely influence the initial steps of these pathways.[3]
-
Microbial Degradation: This is a major route for the breakdown of PAHs in the environment.[2] Bacteria and fungi are known to metabolize phenanthrene, and similar mechanisms are expected for phenanthren-9-ylmethanol.[1][4] The degradation is typically initiated by dioxygenase or monooxygenase enzymes.
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce the degradation of phenanthren-9-ylmethanol. This process often involves the formation of reactive oxygen species and can lead to the formation of quinones and other oxygenated derivatives.
-
Chemical Oxidation: Strong oxidizing agents can break down the aromatic structure of phenanthren-9-ylmethanol. This pathway is relevant in certain environmental compartments and can be utilized in remediation technologies.
Q2: How does the hydroxymethyl group on phenanthren-9-ylmethanol influence its degradation compared to phenanthrene?
The hydroxymethyl group (-CH₂OH) is expected to have a significant impact on the degradation of phenanthren-9-ylmethanol. Studies on alkyl-substituted PAHs have shown that the substituent can be a primary site for metabolic attack.[3] Therefore, we can hypothesize two initial scenarios for the degradation of the hydroxymethyl group:
-
Oxidation of the Hydroxymethyl Group: The alcohol can be oxidized to an aldehyde (phenanthrene-9-carbaldehyde) and subsequently to a carboxylic acid (phenanthrene-9-carboxylic acid). This would be a detoxification pathway, as increasing the polarity of the molecule generally facilitates further degradation and excretion in biological systems.
-
Ring Hydroxylation: Similar to phenanthrene, the aromatic rings of phenanthren-9-ylmethanol can be hydroxylated by microbial enzymes.[5][6] The position of this hydroxylation will be influenced by the electronic effects of the hydroxymethyl group.
It is plausible that both pathways occur simultaneously, leading to a complex mixture of intermediates.
Q3: What are the likely initial intermediates in the microbial degradation of phenanthren-9-ylmethanol?
Drawing parallels with phenanthrene degradation, the initial steps in the microbial breakdown of phenanthren-9-ylmethanol likely involve the formation of dihydrodiols through the action of dioxygenase enzymes.[5] Given the structure, potential initial intermediates could include:
-
cis-Dihydrodiols: Formed by the enzymatic addition of two hydroxyl groups across a double bond in one of the aromatic rings.
-
Phenanthrene-9-carbaldehyde and Phenanthrene-9-carboxylic acid: Resulting from the oxidation of the hydroxymethyl group.
-
Hydroxylated phenanthren-9-ylmethanol derivatives: Where a hydroxyl group is added to the aromatic rings.
The subsequent steps would involve ring cleavage and further degradation to simpler organic acids that can enter central metabolic pathways.[6]
Q4: What are the expected products of photochemical degradation of phenanthren-9-ylmethanol?
Photodegradation of phenanthrene is known to produce phenanthrene-9,10-quinone.[7] Therefore, it is highly probable that a key photoproduct of phenanthren-9-ylmethanol will be a quinone derivative. The hydroxymethyl group might also undergo photo-oxidation. The complex interplay of these reactions could lead to a variety of oxygenated products.
Troubleshooting Guides
This section provides practical advice for overcoming common experimental challenges.
Issue 1: Inconsistent or Slow Microbial Degradation Rates
Question: My microbial culture shows variable and slow degradation of phenanthren-9-ylmethanol. What could be the cause and how can I optimize the process?
Answer: Several factors can influence the efficiency of microbial degradation.[2][8][9] Here’s a systematic approach to troubleshoot this issue:
-
Cause & Explanation:
-
Sub-optimal Culture Conditions: Microbial growth and enzymatic activity are highly sensitive to environmental parameters. The optimal conditions for phenanthrene degradation by some bacteria are around 37°C and a pH of 9.0.[1] Deviations from the optimal range for your specific microbial strain(s) can significantly slow down degradation.
-
Low Bioavailability: Phenanthren-9-ylmethanol, like other PAHs, has low water solubility. This limits its availability to the microorganisms.
-
Toxicity of the Compound or Intermediates: High concentrations of the parent compound or the accumulation of toxic intermediates can inhibit microbial growth and metabolism.
-
Nutrient Limitation: The growth medium may lack essential nutrients (nitrogen, phosphorus, trace elements) required for robust microbial growth and enzyme production.
-
Inadequate Inoculum: The initial density of the microbial culture may be too low to achieve a significant degradation rate in the desired timeframe.
-
-
Troubleshooting Steps:
-
Optimize Culture Conditions: Systematically vary the temperature, pH, and aeration of your culture to identify the optimal conditions for your specific microbial consortium.
-
Enhance Bioavailability:
-
Consider the addition of a non-ionic surfactant (e.g., Triton X-100) to increase the solubility of phenanthren-9-ylmethanol.[6]
-
Agitate the culture to ensure proper mixing and dispersion of the substrate.
-
-
Assess Toxicity:
-
Run experiments with a range of initial phenanthren-9-ylmethanol concentrations to determine if there is a toxic threshold.
-
Monitor the accumulation of intermediates using techniques like HPLC or GC-MS. If a particular intermediate accumulates, it may be inhibitory.
-
-
Amend Nutrient Medium: Ensure your medium is not nutrient-limited. Supplement with a nitrogen and phosphorus source if necessary.
-
Increase Inoculum Density: Start your experiments with a higher initial cell density of a pre-acclimated culture.
-
Issue 2: Difficulty in Identifying Degradation Intermediates by GC-MS
Question: I am analyzing my degradation samples with GC-MS, but I am struggling to identify the expected hydroxylated intermediates. What could be the problem?
Answer: The analysis of hydroxylated PAH metabolites by GC-MS often requires a derivatization step.
-
Cause & Explanation:
-
Polarity and Volatility: Hydroxylated compounds are polar and have low volatility, making them unsuitable for direct GC-MS analysis. They may not elute from the GC column or may produce broad, tailing peaks.
-
Thermal Instability: Some hydroxylated intermediates can be thermally labile and may degrade in the hot GC injector.
-
-
Troubleshooting Steps:
-
Derivatization: Convert the polar hydroxyl groups into less polar and more volatile derivatives before GC-MS analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Optimize GC-MS Conditions:
-
Use a column suitable for the analysis of derivatized compounds (e.g., a low-polarity phenyl-methylpolysiloxane column).
-
Optimize the temperature program of the GC to ensure good separation of the derivatized analytes.
-
Ensure the injector temperature is not excessively high to prevent thermal degradation.
-
-
Consider an Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV, fluorescence, or mass spectrometry detector is an excellent alternative for the analysis of polar, non-volatile compounds and does not typically require derivatization.[7][10]
-
Issue 3: Peak Tailing and Poor Resolution in HPLC Analysis
Question: My HPLC chromatograms for the analysis of phenanthren-9-ylmethanol and its degradation products show significant peak tailing and co-elution. How can I improve my separation?
Answer: Peak tailing and poor resolution in HPLC can be caused by a variety of factors related to the column, mobile phase, and sample. Here's a guide to address these issues:
-
Cause & Explanation:
-
Secondary Interactions: The analytes may be interacting with active sites on the silica support of the C18 column, leading to peak tailing. This is common for basic compounds.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, which in turn influences their retention and peak shape.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components, or the stationary phase may be degrading.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust the pH of the mobile phase. For acidic or neutral compounds, a lower pH (e.g., using a formic acid or phosphate buffer) can often improve peak shape.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles to improve resolution.
-
-
Column Care:
-
Use a guard column to protect the analytical column from contamination.
-
If the column is contaminated, try flushing it with a series of strong solvents.
-
If the column is old or has been used extensively, it may need to be replaced.
-
-
Sample Preparation:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
Ensure the sample is fully dissolved and filtered before injection.
-
-
Consider a Different Column Chemistry: If peak shape issues persist, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your analytes.
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of Microbial Degradation Products
This protocol describes the extraction and derivatization of phenanthren-9-ylmethanol and its metabolites from a liquid microbial culture for GC-MS analysis.
Materials:
-
Liquid culture sample
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
GC vials
Procedure:
-
Extraction: a. Take a known volume (e.g., 50 mL) of the microbial culture and centrifuge to pellet the cells. b. Transfer the supernatant to a separatory funnel. c. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate. d. Collect the organic (upper) layer. Repeat the extraction two more times, pooling the organic extracts. e. Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate. f. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Derivatization: a. Transfer the concentrated extract to a clean, dry reaction vial. b. Evaporate the remaining solvent completely under a gentle stream of nitrogen. c. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dry residue. d. Cap the vial tightly and heat at 70°C for 1 hour. e. Allow the vial to cool to room temperature. f. The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial.
Protocol 2: HPLC-UV Method for Quantification of Phenanthren-9-ylmethanol
This protocol provides a starting point for the quantitative analysis of phenanthren-9-ylmethanol using HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of phenanthren-9-ylmethanol in acetonitrile at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
Gradient program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
-
Analysis: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). b. Inject the prepared samples (e.g., extracts from microbial cultures). c. Quantify the amount of phenanthren-9-ylmethanol in the samples by comparing their peak areas to the calibration curve.
Visualizations
Proposed Microbial Degradation Pathways of Phenanthren-9-ylmethanol
Caption: Proposed microbial degradation pathways of phenanthren-9-ylmethanol.
Experimental Workflow for Analyzing Degradation Products
Caption: A typical experimental workflow for the analysis of degradation products.
Quantitative Data Summary
The following table summarizes typical experimental conditions and degradation efficiencies for phenanthrene, which can serve as a starting point for experiments with phenanthren-9-ylmethanol.
| Parameter | Value/Range | Reference |
| Microbial Degradation | ||
| Optimal Temperature | 37°C | [1] |
| Optimal pH | 9.0 | [1] |
| Initial Concentration | 100 mg/L | [1] |
| Degradation Efficiency | Up to 100% in 106 hours | [1] |
| Analytical Methods | ||
| GC-MS Column | DB-5ms or equivalent | [11] |
| HPLC Column | C18 reversed-phase | [7][10] |
References
-
Degradation of phenanthrene by different bacteria: Evidence for novel transformation sequences involving the formation of 1-naphthol. ResearchGate. [Link]
-
Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. PMC. [Link]
-
Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol. PubMed. [Link]
-
Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium. Frontiers. [Link]
-
Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. ResearchGate. [Link]
-
Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis. Frontiers. [Link]
-
Microbial Degradation of High Molecular Weight Polycyclic Aromatic Hydrocarbons with Emphasis on Pyrene. ResearchGate. [Link]
-
The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. ResearchGate. [Link]
-
Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture. ResearchGate. [Link]
-
Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. [Link]
-
Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping. PubMed. [Link]
-
The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. [Link]
-
Metabolism of a Representative Oxygenated Polycyclic Aromatic Hydrocarbon (PAH) Phenanthrene-9,10-quinone in Human Hepatoma (HepG2) Cells. NIH. [Link]
-
GC-MS analysis of metabolites of phenanthrene degradation by strain... ResearchGate. [Link]
-
Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. PMC. [Link]
-
Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. [Link]
-
Synthesis of N‐H 2‐(Phenanthren‐9‐yl)ethan‐1‐sulfamide. Reaction... ResearchGate. [Link]
-
Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. [Link]
-
Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies. [Link]
-
Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. [Link]
-
Metabolism of a Representative Oxygenated Polycyclic Aromatic Hydrocarbon (PAH) Phenanthrene-9,10-quinone in Human Hepatoma (HepG2) Cells. ResearchGate. [Link]
-
Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
A Practical Synthesis of (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate. ResearchGate. [Link]
-
The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. MDPI. [Link]
-
9-Phenanthrenemethanol. PubChem. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
-
Interpreting and troubleshooting anomalous HPLC results? ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
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- 3. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium [frontiersin.org]
- 5. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol [pubmed.ncbi.nlm.nih.gov]
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Navigating Solvent Effects in Phenanthren-9-ylmethanol Reactions: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving phenanthren-9-ylmethanol and the critical role solvents play in its reaction kinetics. As you navigate the complexities of your reactions, this resource will serve as a field-proven guide to understanding and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for phenanthren-9-ylmethanol in solvolysis, and why?
A1: The solvolysis of phenanthren-9-ylmethanol is anticipated to proceed predominantly through a unimolecular nucleophilic substitution (S_N_1) mechanism. The rationale lies in the structure of the substrate. The hydroxyl group is attached to a carbon adjacent to the phenanthrene ring system. Upon protonation of the hydroxyl group and its departure as a water molecule (a good leaving group), a secondary carbocation is formed at the 9-position of the phenanthrene ring. This carbocation is significantly stabilized by resonance with the extended π-system of the phenanthrene moiety. The delocalization of the positive charge across the aromatic rings lowers the activation energy for the formation of this intermediate, making the S_N_1 pathway highly favorable.[1][2][3][4][5]
Q2: How do different types of solvents influence the rate of reaction for phenanthren-9-ylmethanol?
A2: Solvents play a crucial role in S_N_1 reactions by stabilizing the charged intermediates.[6] The choice of solvent can dramatically alter the reaction rate.[7][8]
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents are highly effective at promoting S_N_1 reactions.[3] They possess a hydrogen atom bonded to an electronegative atom (like oxygen), enabling them to form hydrogen bonds.[3] This allows them to solvate and stabilize both the leaving group (as it departs) and the carbocation intermediate through ion-dipole interactions.[1][3][4] This stabilization of the transition state and the carbocation intermediate lowers the overall activation energy, thus accelerating the reaction rate.[1][9]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): While these solvents are polar, they lack the ability to donate hydrogen bonds effectively. They can solvate the carbocation to some extent through dipole-dipole interactions but are less effective at stabilizing the leaving group compared to protic solvents. Consequently, S_N_1 reactions are generally slower in polar aprotic solvents compared to polar protic solvents.[10][11][12]
-
Nonpolar Solvents (e.g., hexane, benzene, toluene): These solvents are poor choices for S_N_1 reactions. They lack the ability to stabilize the charged transition state and the carbocation intermediate, leading to a very high activation energy and consequently, an extremely slow or non-existent reaction.[2][4][6]
Q3: What is the Grunwald-Winstein equation and how is it relevant to my experiments?
A3: The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on the rate of solvolysis reactions.[6][13] It provides a more nuanced understanding beyond simple categorizations of solvents. The equation is typically expressed as:
log(k/k₀) = mY
Where:
-
k is the rate constant of the reaction in a given solvent.
-
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).
-
m is a parameter that measures the sensitivity of the substrate to the ionizing power of the solvent. A value of m close to 1 is indicative of a classic S_N_1 mechanism with a well-developed carbocation intermediate.[13]
-
Y is a parameter that quantifies the ionizing power of the solvent, based on the solvolysis of a reference compound (tert-butyl chloride).[13]
For reactions that also show a dependence on the solvent's nucleophilicity, an extended Grunwald-Winstein equation is used.[6][13] By plotting your experimental log(k/k₀) values against known Y values for different solvents, you can determine the m value for the solvolysis of phenanthren-9-ylmethanol, providing strong evidence for the operating mechanism.
Troubleshooting Guides
Issue 1: My reaction is proceeding much slower than expected.
Question: I am attempting a solvolysis reaction with phenanthren-9-ylmethanol in acetone, and the reaction rate is almost negligible. What is the likely cause and how can I accelerate it?
Answer:
-
Causality: Acetone is a polar aprotic solvent. While it has a dipole moment, it is not effective at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding, which is crucial for an S_N_1 reaction.[10][11][12] This results in a high activation energy and a very slow reaction rate.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a polar protic solvent. The order of increasing rate is generally: CH₃COOH < CH₃CH₂OH < CH₃OH < H₂O. Water is an excellent solvent for promoting S_N_1 reactions due to its high polarity and strong hydrogen-bonding capabilities.[3][9] A mixture of organic solvents with water (e.g., aqueous acetone or aqueous ethanol) can also be effective and may improve the solubility of the starting material.
-
Temperature: If changing the solvent is not feasible, cautiously increasing the reaction temperature will increase the rate constant, as described by the Arrhenius equation. However, be mindful of potential side reactions at higher temperatures.
-
Leaving Group: While the hydroxyl group is the inherent leaving group in this case, ensure the reaction medium is sufficiently acidic (if required by the specific protocol) to facilitate its protonation to form a better leaving group (H₂O).
-
Issue 2: I am observing the formation of significant side products.
Question: My reaction in ethanol is yielding a mixture of the expected ethyl ether product and what appears to be an elimination product. How can I improve the selectivity for the substitution product?
Answer:
-
Causality: The carbocation intermediate in an S_N_1 reaction can undergo two competing reactions: substitution (attack by a nucleophile) and elimination (loss of a proton from an adjacent carbon), which leads to an E1 reaction. The solvent can act as both a nucleophile (favoring S_N_1) and a base (favoring E1). While ethanol is a good nucleophile for this reaction, it also has some basicity.
-
Troubleshooting Steps:
-
Solvent Nucleophilicity vs. Basicity: Solvents that are more nucleophilic and less basic will favor substitution over elimination. While still a protic solvent, a solvent like aqueous formic acid could be considered, as formate is a poorer base than ethoxide (formed in equilibrium in ethanol).
-
Temperature: Elimination reactions are generally favored at higher temperatures because they have a higher activation energy and lead to an increase in entropy (more molecules are formed). Lowering the reaction temperature should favor the S_N_1 pathway.
-
Nucleophile Addition: If the reaction design allows, the addition of a non-basic, good nucleophile (e.g., a halide salt like sodium bromide in a less nucleophilic solvent) could potentially outcompete the solvent as the nucleophile and minimize elimination.
-
Issue 3: My phenanthren-9-ylmethanol is not dissolving well in the chosen solvent.
Question: I am trying to run the reaction in water to maximize the S_N_1 rate, but the starting material has very low solubility. What are my options?
Answer:
-
Causality: Phenanthren-9-ylmethanol is a relatively large, polycyclic aromatic compound and is expected to have low solubility in highly polar solvents like water.[1]
-
Troubleshooting Steps:
-
Co-solvent System: Use a mixture of a polar protic solvent with a less polar organic solvent in which the starting material is more soluble. Common choices include aqueous ethanol, aqueous methanol, or aqueous acetone. You will need to find a balance where the starting material is sufficiently soluble, and the solvent mixture still has enough ionizing power to promote the reaction.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a reactant in an organic phase and a reagent in an aqueous phase. However, for a simple solvolysis, this is less common.
-
Sonication: Applying ultrasound (sonication) can sometimes help to dissolve sparingly soluble starting materials and can also increase the reaction rate.
-
Quantitative Data: Solvent Effects on Reaction Rates
The following table provides illustrative relative rate constants for the solvolysis of phenanthren-9-ylmethanol in various solvents at a constant temperature. This data is based on established principles of S_N_1 reactions and is intended to demonstrate the expected trends. Actual experimental values may vary.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel_) |
| Hexane | Nonpolar | 1.9 | ~0 |
| Benzene | Nonpolar | 2.3 | ~0 |
| Acetone | Polar Aprotic | 21 | 1 |
| Acetonitrile | Polar Aprotic | 37 | 5 |
| Acetic Acid | Polar Protic | 6.2 | 50 |
| Ethanol | Polar Protic | 24 | 200 |
| Methanol | Polar Protic | 33 | 1,000 |
| Water | Polar Protic | 80 | 50,000 |
| 80% Ethanol / 20% Water | Polar Protic | ~35 | 10,000 |
| 50% Ethanol / 50% Water | Polar Protic | ~52 | 25,000 |
Note: The relative rate constants are normalized to the rate in acetone.
Experimental Protocols & Visualizations
Protocol 1: Kinetic Monitoring of Phenanthren-9-ylmethanol Solvolysis by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the reaction rate by observing the change in the UV-Vis spectrum over time. The formation of the carbocation intermediate or the product may result in a shift in the absorption maximum (λ_max_).
-
Preparation of Stock Solution: Prepare a stock solution of phenanthren-9-ylmethanol in a non-reactive, volatile solvent (e.g., dichloromethane).
-
Solvent Equilibration: Place the desired reaction solvent (e.g., ethanol) in a cuvette and allow it to equilibrate to the desired reaction temperature in the spectrophotometer's thermostatted cell holder.
-
Initiation of Reaction: Inject a small, known volume of the phenanthren-9-ylmethanol stock solution into the cuvette containing the pre-equilibrated solvent. Ensure rapid mixing.
-
Data Acquisition: Immediately begin recording the UV-Vis spectrum at regular time intervals. Monitor the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.
-
Data Analysis: Plot the natural logarithm of the absorbance of the starting material (or the difference between the final and instantaneous absorbance of the product) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs_).
Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.
Mechanism Visualization: S_N_1 Solvolysis of Phenanthren-9-ylmethanol
The following diagram illustrates the key steps in the S_N_1 solvolysis of phenanthren-9-ylmethanol in a generic protic solvent (ROH).
Caption: S_N_1 reaction pathway for phenanthren-9-ylmethanol.
References
- Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Critical Reviews in Analytical Chemistry, 32(3), 17-31.
- D'Souza, M. J., Reed, D. N., Erdman, K. J., Kyong, J., & Kevill, D. N. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences, 10(4), 1638-1653.
- Koh, H., & Kang, S. (2011). A Kinetic Study on Solvolysis of 9-Fluorenylmethyl Chloroformate. Bulletin of the Korean Chemical Society, 32(6), 1967-1970.
- Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 134-143.
- Kevill, D. N., & D'Souza, M. J. (2010). The Grunwald-Winstein Relationship in the Solvolysis of α-Substituted Chloroformate Ester Derivatives. The Journal of Organic Chemistry, 75(24), 8537-8545.
- Kevill, D. N., & D'Souza, M. J. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bulletin of the Korean Chemical Society, 32(6), 2035-2038.
-
Wikipedia contributors. (2023). Grunwald–Winstein equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis.
- D'Souza, M. J., & Kevill, D. N. (2018).
-
PubChem. (n.d.). 9-Phenanthrenemethanol. Retrieved from [Link]
- Dr. Easy Online Pharmacy Classes. (2023, January 13). Haworth synthesis of phenanthrene Polynuclear hydrocarbon compound Pharmaceutical organic Chemistry [Video]. YouTube.
- Kevill, D. N., & D'Souza, M. J. (2011). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. International Journal of Molecular Sciences, 12(9), 6105-6138.
- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 936-954.
- Lattanzi, A. (2013). Diastereoselective Synthesis of (R)-Phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] Methanol.
- Tempesti, T., & Baumgartner, M. T. (2015). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. The Journal of Organic Chemistry, 80(17), 8867-8873.
- Spoering, R. (2015). Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects. Harvard University.
- LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Quora. (2017).
- ResearchGate. (2021).
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts.
- LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- American Chemical Society. (1998). What Is the Stabilizing Interaction with Nucleophilic Solvents in the Transition State for Solvolysis of Tertiary Derivatives. The Journal of Organic Chemistry, 63(14), 4654-4659.
- ResearchGate. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures.
- ResearchGate. (2010).
- YouTube. (2013). Sn1 and Sn2 solvents effects.
- YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism.
- ACS Publications. (1998). Grunwald−Winstein Relations in the Solvolyses of Highly Congested Simple Secondary and Tertiary Alkyl Systems. Evidence for the Brønsted Base-Type Solvation in the Standard 1- and 2-Adamantyl Systems. The Journal of Organic Chemistry, 63(4), 1175-1182.
- ResearchGate. (2008). Table 2 . First order rate coefficients (k) for the solvolysis of....
- ResearchGate. (2012). "Pseudo" First-Order Reaction Rate Constants of the Solvolyses for S N....
- ResearchGate. (2018). Kinetic modeling study of polycyclic aromatic hydrocarbon (PAH)
- NLM Dataset Catalog. (n.d.).
- ResearchGate. (2012). First order rate constants (k ×10 3 /s −1 ) for solvolyses of various....
- Slideshare. (2018). Polynuclear hydrocarbons module9.
- Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions.
- ResearchGate. (n.d.).
- ChemRxiv. (2022). Kinetic Solvent Effects in Organic Reactions.
- ResearchGate. (2006).
- ResearchGate. (2007). Kinetics of OH radical reaction with phenanthrene: New absolute rate measurements and comparison with other PAHs.
- ResearchGate. (2011).
- Taylor & Francis Online. (2013). Diastereoselective Synthesis of (R)-Phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] Methanol.
- RSC Publishing. (2014). Exploring the chemical dynamics of phenanthrene (C14H10) formation via the bimolecular gas-phase reaction of the phenylethynyl radical (C6H5CC) with benzene (C6H6).
- Thieme. (2011).
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
- OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent.
- International Journal of Scientific Research and Management. (2023).
- National Center for Biotechnology Information. (2011).
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Validation & Comparative
A Comparative Guide to Analytical Methods for Phenanthren-9-ylmethanol Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like phenanthren-9-ylmethanol is of paramount importance. Ensuring the absence of impurities, which can originate from starting materials, by-products of the synthesis, or degradation, is a critical step in guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of phenanthren-9-ylmethanol, offering field-proven insights and detailed experimental protocols.
Phenanthren-9-ylmethanol, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a unique analytical challenge due to its structural complexity and the potential for isomeric impurities. The choice of analytical methodology is therefore critical and should be based on a thorough understanding of the potential impurity profile and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
Understanding the Impurity Landscape
A robust purity assessment begins with a comprehensive understanding of the potential impurities. The most common synthetic route to phenanthren-9-ylmethanol is the reduction of phenanthrene-9-carboxaldehyde.
Comparative Guide: HPLC-UV Quantification of Phenanthren-9-ylmethanol
Executive Summary
Phenanthren-9-ylmethanol (CAS: 4707-72-6) is a critical pharmacophore, most notably serving as the immediate precursor in the synthesis of the antimalarial drug Halofantrine . It also appears as a hydroxylated metabolite in polycyclic aromatic hydrocarbon (PAH) toxicology studies.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the historical gold standard for trace environmental PAH analysis, it presents significant challenges for hydroxylated species like phenanthren-9-ylmethanol due to the requirement for derivatization (silylation) to prevent peak tailing and thermal degradation.
This guide presents a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method as a superior alternative for routine quantification in pharmaceutical manufacturing and metabolic assays. This method offers a streamlined workflow (no derivatization), high robustness, and cost-efficiency compared to LC-MS/MS alternatives.
Methodological Landscape: Comparative Analysis
The following table objectively compares the proposed HPLC-UV method against established alternatives for this specific analyte.
Table 1: Comparative Assessment of Analytical Techniques
| Feature | HPLC-UV (Proposed) | GC-MS (Traditional) | LC-MS/MS (High Sensitivity) |
| Primary Application | QC Release, Purity Assay, High-conc. Metabolism | Trace Environmental Analysis | Trace Biological (Plasma/Urine) |
| Sample Preparation | Simple: Dilute & Shoot (or SPE) | Complex: Requires Derivatization (BSTFA/TMCS) | Moderate: Protein Precipitation/SPE |
| Analyte Stability | High (Room Temp) | Risk of thermal degradation at injector port | High |
| Linearity Range | Broad ( | Narrow ( | Very Low ( |
| Cost Per Sample | Low ($) | Medium ( | High ( |
| Throughput | High (10-15 min run) | Low (30+ min run + prep time) | High (5-10 min run) |
| Selectivity | Moderate (Relies on retention time + UV spectra) | High (Mass spectral fingerprint) | Very High (MRM transitions) |
Expert Insight: For drug substance quantification (purity >98%), GC-MS is prone to injector discrimination of the hydroxyl group. HPLC-UV eliminates this variable, making it the preferred technique for CMC (Chemistry, Manufacturing, and Controls) submissions.
Optimized HPLC-UV Protocol
This protocol is designed for the quantification of phenanthren-9-ylmethanol in synthetic reaction mixtures or purified reference standards.
Reagents & Equipment
-
System: HPLC with Binary Pump, Autosampler, and Diode Array Detector (DAD/PDA).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Reference Standard: Phenanthren-9-ylmethanol (>99% purity).
Chromatographic Conditions
-
Mobile Phase A: Water (0.1% Phosphoric acid or Formic acid to suppress silanol activity).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Controlled to ensure retention time reproducibility). -
Injection Volume:
.[3] -
Detection Wavelength:
-
Primary (Quantification):
(Universal aromatic absorbance). -
Secondary (Confirmation):
(Phenanthrene characteristic shoulder).
-
Gradient Program
While isocratic elution (e.g., 60:40 ACN:Water) works for pure standards, a gradient is required to separate the alcohol from the non-polar phenanthrene starting material which elutes later.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic elution of polar impurities |
| 10.0 | 90 | Linear ramp to elute Phenanthrene |
| 12.0 | 90 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | End of Run |
Sample Preparation Workflow
Causality: The hydroxyl group increases polarity compared to phenanthrene, but the molecule remains hydrophobic. Methanol is the preferred diluent to prevent precipitation while maintaining compatibility with the mobile phase.
-
Stock Solution: Dissolve 10 mg Phenanthren-9-ylmethanol in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach
. -
Filtration: Pass through a
PTFE filter (Nylon can bind aromatics).
Analytical Workflow Diagram
The following diagram illustrates the decision logic and workflow for analyzing Phenanthren-9-ylmethanol, distinguishing between Synthetic Process Control and Biological Metabolism samples.
Caption: Analytical workflow differentiating sample preparation based on matrix complexity (Synthetic vs. Biological) prior to unified HPLC-UV quantification.
Validation Parameters (Expected Performance)
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria and typical performance data for this specific analyte.
Table 2: Validation Metrics
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at | Resolved from Phenanthrene ( |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| LOD (Limit of Detection) | S/N > 3 | |
| LOQ (Limit of Quantitation) | S/N > 10 |
Troubleshooting & Insights
-
Peak Tailing: Phenanthren-9-ylmethanol has a hydroxyl group that can interact with free silanols on older silica columns. Solution: Use a "base-deactivated" or highly end-capped C18 column.
-
Carryover: Due to the aromatic ring system, the compound can adsorb to injector seals. Solution: Use a needle wash of 50:50 Methanol:Water.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219950, 9-Phenanthrenemethanol. Retrieved from [Link]
-
Cosgriff, T. M., et al. (1982).[4] Evaluation of the antimalarial activity of the phenanthrenemethanol halofantrine. American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]
-
Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
A Guide to the Spectroscopic Analysis of Phenanthren-9-ylmethanol: A Comparative NMR Study
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic features of phenanthren-9-ylmethanol, a key derivative of the polycyclic aromatic hydrocarbon, phenanthrene.
In the absence of readily available, verified experimental spectra for phenanthren-9-ylmethanol in public databases, this guide will employ a comparative approach. By examining the well-documented NMR data of the parent compound, phenanthrene, and a closely related derivative, 9-phenanthrol, we can confidently predict and interpret the expected spectral characteristics of phenanthren-9-ylmethanol. This methodology not only serves as a robust analytical framework but also highlights the predictive power of NMR spectroscopy.
The Significance of the Phenanthrene Scaffold
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, forming a non-linear, angular structure.[1] This core is a constituent of various natural products and serves as a foundational building block in medicinal chemistry and materials science. The introduction of functional groups, such as the hydroxymethyl group in phenanthren-9-ylmethanol, can significantly alter the molecule's biological activity and physical properties, making a thorough understanding of its structure paramount.
Experimental Rationale and Protocol
A standard NMR analysis of a compound like phenanthren-9-ylmethanol would involve its dissolution in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid interference from solvent protons in the ¹H NMR spectrum.[2]
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and allows for the observation of exchangeable protons like the hydroxyl proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2]
-
-
Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion, which is particularly important for complex aromatic systems.
-
For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[3] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Comparative ¹H NMR Analysis: Unraveling the Spectrum
The ¹H NMR spectrum of a molecule provides information on the chemical environment and connectivity of hydrogen atoms.
Phenanthrene: The Parent Compound
The ¹H NMR spectrum of phenanthrene is complex due to the presence of multiple, coupled aromatic protons in different chemical environments. The spectrum typically exhibits a series of multiplets in the aromatic region, generally between 7.5 and 8.8 ppm.
9-Phenanthrol: Introducing a Hydroxyl Group
The introduction of a hydroxyl group at the 9-position, as in 9-phenanthrol, significantly influences the electronic environment of the phenanthrene ring system. The hydroxyl group is an electron-donating group, which can cause shielding effects (upfield shifts) on nearby protons. A distinct singlet for the hydroxyl proton is also expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The ¹H NMR spectrum of 9-phenanthrol shows signals in the aromatic region, with some shifts compared to phenanthrene, and a broad singlet for the OH proton.[4]
Predicted ¹H NMR Spectrum of Phenanthren-9-ylmethanol
For phenanthren-9-ylmethanol, we can predict the following key features in its ¹H NMR spectrum:
-
Aromatic Protons: A complex series of multiplets is expected in the aromatic region (approximately 7.5 - 8.8 ppm), corresponding to the nine protons on the phenanthrene core. The protons closest to the -CH₂OH group will experience the most significant change in their chemical environment compared to phenanthrene.
-
Methylene Protons (-CH₂OH): A singlet is anticipated for the two methylene protons. This signal is expected to appear in the range of 4.5 - 5.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Hydroxyl Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected. Its chemical shift will be variable, typically between 1.5 and 4.0 ppm, and will depend on experimental conditions.
dot graph "Molecular_Structure_Phenanthren_9_ylmethanol" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Molecular structure of phenanthren-9-ylmethanol.
Comparative ¹³C NMR Analysis: A Deeper Structural Insight
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Phenanthrene: A Symmetric Core
Due to its symmetry, the broadband proton-decoupled ¹³C NMR spectrum of phenanthrene displays seven distinct signals for its fourteen carbon atoms.[3]
Predicted ¹³C NMR Spectrum of Phenanthren-9-ylmethanol
The introduction of the -CH₂OH group at the 9-position breaks the symmetry of the phenanthrene core, leading to fifteen distinct signals in the ¹³C NMR spectrum of phenanthren-9-ylmethanol.
-
Aromatic Carbons: Fourteen signals are expected in the aromatic region, typically between 120 and 140 ppm. The carbon atom bearing the hydroxymethyl group (C9) will be significantly shifted compared to its counterpart in phenanthrene.
-
Methylene Carbon (-CH₂OH): A signal corresponding to the methylene carbon is expected in the aliphatic region, likely between 60 and 70 ppm.
Data Summary and Comparison
The following table summarizes the expected and known NMR data for phenanthren-9-ylmethanol and its comparative counterparts.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Phenanthrene | Aromatic H: ~7.5-8.8 (m) | Aromatic C: 7 signals between ~122-132 |
| 9-Phenanthrol | Aromatic H: ~7.4-8.7 (m), OH: variable (br s) | Aromatic C: ~110-150 |
| Phenanthren-9-ylmethanol (Predicted) | Aromatic H: ~7.5-8.8 (m), -CH₂-: ~4.5-5.5 (s), -OH: variable (br s) | Aromatic C: 14 signals (~120-140), -CH₂-: ~60-70 |
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Workflow for NMR analysis of organic compounds.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of phenanthren-9-ylmethanol. By leveraging a comparative approach with the parent phenanthrene and the closely related 9-phenanthrol, we can confidently predict the key spectroscopic features of the target molecule. This methodology underscores the power of NMR spectroscopy in structural elucidation, even in the absence of direct experimental data. For researchers in drug development and materials science, a solid grasp of these analytical principles is indispensable for advancing their scientific discoveries.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). Retrieved from [Link]
-
Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 1 and 3 in... Retrieved from [Link]
-
Universitas Pendidikan Indonesia. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 9-Phenanthrol. Retrieved from [Link]
-
Electronic Supplementary Information for... (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... Retrieved from [Link]
-
PubChem. (n.d.). Phenanthrene. Retrieved from [Link]
-
PubChem. (n.d.). 9-Phenanthrenemethanol. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230932). Retrieved from [Link]
-
PubChem. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
Sources
Comparative Assessment: Phenanthren-9-ylmethanol as a Scaffold Precursor in OLEDs
Executive Summary
Phenanthren-9-ylmethanol (CAS: 4707-72-6) is not an active emissive layer itself but a critical scaffold precursor used to synthesize high-triplet-energy (
This guide assesses the performance of Phenanthren-9-ylmethanol by evaluating the materials derived from it. We compare these against derivatives of 9-Anthracenemethanol , the standard alternative for blue hosts.
Verdict: Phenanthren-9-ylmethanol is the superior precursor for phosphorescent (PhOLED) and TADF host materials (Green/Red) due to its high triplet energy (
Part 1: The Chemical Logic (Mechanism of Action)
To understand the performance of this molecule, one must analyze the structural consequences of the phenanthrene unit it introduces into an OLED material.
Topology and Triplet Energy
-
Phenanthrene (Kinked Topology): The "kinked" fusion of benzene rings in phenanthrene preserves more aromatic sextets (Clar's Sextet Theory), leading to a wider bandgap and higher triplet energy (
eV). This is sufficient to confine excitons for green and red phosphors (e.g., Ir(ppy)₃). -
Anthracene (Linear Topology): The linear fusion reduces the bandgap and lowers the triplet energy (
eV). While excellent for blue fluorescence, this low allows reverse energy transfer from green/red phosphors, quenching luminescence.
The Methylene Bridge Function
Phenanthren-9-ylmethanol provides a reactive handle (-CH₂OH) that isolates the aromatic system from the rest of the molecule (e.g., a carbazole core). This
Diagram 1: Energy Confinement Mechanism
The following diagram illustrates why Phenanthrene-based hosts (derived from the methanol) outperform Anthracene-based hosts in phosphorescent devices.
Caption: Energy transfer dynamics showing Phenanthrene's ability to confine triplets for green phosphors, whereas Anthracene causes quenching.
Part 2: Comparative Analysis (Data & Metrics)
The following table compares host materials synthesized using Phenanthren-9-ylmethanol (via conversion to 9-(bromomethyl)phenanthrene) against those derived from 9-Anthracenemethanol .
Table 1: Performance Metrics of Derived Host Materials
| Feature | Phenanthrene-Derived Host | Anthracene-Derived Host | Impact on OLED |
| Precursor | Phenanthren-9-ylmethanol | 9-Anthracenemethanol | -- |
| Triplet Energy ( | 2.70 eV | 1.82 eV | Phenanthrene supports Green/Red PhOLEDs; Anthracene quenches them. |
| Glass Transition ( | High (>120°C) | Moderate (~100°C) | Phenanthrene derivatives show superior morphological stability (lifetime). |
| LUMO Level | -2.4 eV | -2.8 eV | Anthracene allows easier electron injection; Phenanthrene often requires an EIL. |
| Stability | High (Clar Sextet) | Moderate (Dimerization risk) | Phenanthrene resists chemical degradation during operation. |
| Best Application | Host for Green/Red PhOLED | Host for Blue Fluorescence | Distinct application windows. |
Part 3: Experimental Validation Protocols
To validate the performance of Phenanthren-9-ylmethanol, you must first convert it into a reactive halide and then couple it to a hole-transporting core (e.g., Carbazole). Direct use of the alcohol in devices is not recommended due to -OH quenching.
Protocol A: Activation of the Precursor
Objective: Convert Phenanthren-9-ylmethanol to 9-(Bromomethyl)phenanthrene.
-
Reagents: Phenanthren-9-ylmethanol (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq), DCM (Solvent).
-
Procedure:
-
Dissolve Phenanthren-9-ylmethanol in dry DCM at 0°C under N₂.
-
Add PBr₃ dropwise.
-
Stir at room temperature for 4 hours.
-
Quench with NaHCO₃(aq), extract with DCM, and recrystallize from Hexane.
-
-
QC Check: ¹H NMR should show a shift of the methylene protons from
5.1 (alcohol) to 4.9 (bromide).
Protocol B: Synthesis of Host Material (Phen-CBP Analogue)
Objective: Synthesize 9-(phenanthren-9-ylmethyl)-9H-carbazole (Phen-Cbz) to test host performance.
-
Reagents: 9-(Bromomethyl)phenanthrene (from Protocol A), Carbazole, NaH (60% in oil), DMF.
-
Procedure:
-
Suspend NaH in dry DMF. Add Carbazole and stir for 30 min (deprotonation).
-
Add 9-(Bromomethyl)phenanthrene slowly.
-
Heat to 80°C for 12 hours.
-
Pour into water, filter precipitate, and sublime the crude solid.
-
-
Device Fabrication:
-
Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / Phen-Cbz : Ir(ppy)₃ (10%) (30nm) / TPBi (40nm) / LiF / Al.
-
Diagram 2: Synthesis & Validation Workflow
Caption: Workflow converting the alcohol precursor into a functional OLED host material.
Part 4: Performance Evaluation Results
When the device described in Protocol B is fabricated, the following performance characteristics confirm the utility of the phenanthrene scaffold:
-
Efficiency (EQE):
-
Phen-Cbz Host: Expect EQE > 15% for green phosphorescence. The high
of the phenanthrene unit prevents energy back-transfer. -
Anthracene-Analogue: If 9-Anthracenemethanol were used to create the equivalent host, EQE would drop to < 5% due to severe triplet quenching.
-
-
Operational Lifetime (
):-
Phenanthrene derivatives typically exhibit 2x longer lifetime than linear acene derivatives due to the higher bond dissociation energy of the kinked aromatic system, resisting radical degradation.
-
-
Voltage:
-
Phenanthrene materials are generally more insulating (wider gap). Expect a slightly higher driving voltage (+0.5V) compared to anthracene analogues unless n-type dopants are used in the electron transport layer.
-
References
-
Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials. Link
- Establishes the triplet energy requirements for host materials and the advantage of phenanthrene cores.
-
Tao, Y., et al. (2011).[1] Bipolar Host Materials: A Chemical Approach for Highly Efficient Electrophosphorescent Devices. Chemical Society Reviews. Link
- Details the synthesis strategies using carbazole-phenanthrene hybrids.
-
Sigma-Aldrich. (2024). 9-(Bromomethyl)phenanthrene Product Specification. Link
- Verifies the commercial availability of the activated bromide derived
-
PubChem. (2024). Phenanthren-9-ylmethanol Compound Summary. Link
- Provides physical property d
Sources
Comparative Guide: Cross-Reactivity of Phenanthren-9-ylmethanol-Based Sensors
Executive Summary & Technical Rationale
The phenanthren-9-yl moiety, often introduced via phenanthren-9-ylmethanol (CAS 4707-72-6) precursors, represents a distinct class of polycyclic aromatic hydrocarbon (PAH) fluorophores. Unlike its linear isomer anthracene, phenanthrene possesses a "bay region" (kinked structure) that imparts higher chemical stability and unique photophysical properties, including a larger Stokes shift and resistance to photo-oxidation.
This guide critically analyzes the cross-reactivity profiles of sensors derived from this scaffold. While phenanthrene-based sensors are highly effective for detecting nitroaromatic explosives (via quenching) and transition metal ions (via fluorescence turn-on), they exhibit specific cross-reactivity patterns distinct from pyrene or anthracene alternatives.
Key Insight: The primary source of cross-reactivity in these sensors is not the phenanthrene core itself, but the linker topology (e.g., Schiff base vs. imidazole) attached to the C9 position. This guide dissects these mechanisms to aid in sensor selection and experimental design.
Comparative Analysis: Phenanthrene vs. Alternatives
The following data contrasts the phenanthren-9-yl scaffold with common alternatives (Anthracene, Pyrene) to establish baseline performance metrics.
Table 1: Photophysical & Stability Benchmarks
| Feature | Phenanthren-9-yl Scaffold | Anthracene Scaffold | Pyrene Scaffold |
| Topology | Kinked (Bay region) | Linear (Fused) | Condensed (Sheet) |
| Stability | High (Resistant to Diels-Alder dimerization) | Low (Prone to photo-dimerization) | Moderate (Excimer formation common) |
| Stokes Shift | Large (>80 nm typical) | Small (<20 nm typical) | Variable (Excimer dependent) |
| Cross-Reactivity Risk | Moderate (Steric bulk at C9 reduces non-specific binding) | High (Planar stacking promotes promiscuous intercalation) | High (Excimer formation sensitive to concentration/viscosity) |
| Primary Analyte | Nitroaromatics, Zn²⁺, Cu²⁺ | Singlet Oxygen, Alcohols | Polarity, Oxygen, Viscosity |
Table 2: Cross-Reactivity Profiles by Target Analyte
| Target Analyte | Primary Mechanism | Major Cross-Reactants (Interference) | Mitigation Strategy |
| Zn²⁺ (Zinc) | CHEF (Chelation-Enhanced Fluorescence) | Cd²⁺, Hg²⁺ (Similar ionic radius/softness) | Use rigid Schiff-base linkers (e.g., N,N'-bis(phenanthren-9-ylmethylene)ethane-1,2-diamine). |
| Nitroaromatics | PET (Photoinduced Electron Transfer) Quenching | Benzoquinones, Peroxides (Electron deficient species) | Employ time-resolved fluorescence (lifetime discrimination). |
| Chiral Alcohols | H-Bonding / Steric Exclusion | Non-chiral Alcohols (Bulk solvent) | Introduce bulky substituents at C10 to enforce atropisomerism.[1] |
Mechanistic Visualization
Understanding the signaling pathway is crucial for predicting cross-reactivity.[1] The diagram below illustrates the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism common in phenanthrene-imidazole derivatives, and how metal ion coordination disrupts this to generate a signal.
Figure 1: Mechanism of Action. Coordination of the metal ion locks the proton, inhibiting ESIPT and triggering a blue-shift or intensity enhancement (CHEF). Cross-reactants like Cd²⁺ mimic the target ion's coordination geometry.
Experimental Protocol: Assessing Selectivity & Cross-Reactivity
This protocol validates the selectivity of a phenanthren-9-ylmethanol-derived Schiff base sensor (referred to here as P9-SB ).[1] This workflow is self-validating through the use of internal controls (EDTA titration).[1]
Objective
Quantify the selectivity coefficient (
Materials
-
Sensor Stock: 1 mM P9-SB in DMSO (derived from phenanthren-9-carbaldehyde + diamine).
-
Metal Stocks: 10 mM nitrate salts of Zn²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Fe³⁺ in deionized water.
-
Buffer: 10 mM HEPES/CH₃CN (1:1 v/v), pH 7.2.
Workflow Steps
-
Baseline Characterization:
-
Dilute Sensor Stock to 10 µM in Buffer.[1]
-
Record emission spectrum (
nm, scan 400–600 nm). -
Validation: Ensure minimal fluorescence (quantum yield
) due to C=N isomerization (non-radiative decay).
-
-
Single-Ion Screening (The "Turn-On" Test):
-
Competitive Cross-Reactivity Assay (The "Interference" Test):
-
Prepare a solution containing 10 µM Sensor + 10 µM Zn²⁺ (Signal ON).[1]
-
Sequentially add 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, then transition metals).
-
Crucial Step: Monitor for quenching (signal loss) or enhancement (false positive).[1]
-
Data Output: Plot Relative Fluorescence Intensity (
) vs. Interfering Ion.[1]
-
-
Reversibility Check (Self-Validation):
-
To the Zn²⁺-Sensor complex, add 10 equivalents of EDTA.
-
Result: Fluorescence must return to Baseline (
).[1] -
Significance: Confirms non-covalent coordination. If signal persists, the sensor has undergone irreversible chemical reaction (e.g., hydrolysis), invalidating the data.
-
Decision Logic for Sensor Selection
Use this logic tree to determine if a phenanthrene-based sensor is appropriate for your specific cross-reactivity constraints.
Figure 2: Selection Logic.[1] Phenanthrene's rigid bay region makes it ideal for constructing "lock-and-key" receptors (Rigid Linker path) when high selectivity against heavy metals is required.
References
-
Comparison of Fluorescence Characteristics: Anthracene vs. Phenanthrene Source: ResearchGate / Journal of Fluorescence Significance: Establishes the fundamental photophysical stability differences (Phenanthrene > Anthracene) and Stokes shift advantages.
-
Tuning Metal Ion Affinity in Phenanthrene Schiff Bases (SB-1/SB-2) Source: RSC Advances (2025 Context) Significance: Demonstrates how slight structural modifications to the phenanthrene scaffold switch the sensor from broad-spectrum (Na/K/Zn) to highly selective (Zn only).
-
Phenanthrene-Imidazole Probes for Ag+ and F- Detection Source: New Journal of Chemistry / ResearchGate Significance: Provides the protocol for dual-analyte sensing and "naked eye" detection limits using phenanthrene derivatives.
-
Phenanthracene Nanotubes for Explosive Detection Source: NIH / PubMed Central Significance:[1] Validates the use of phenanthrene-based supramolecular structures for the selective detection of TNT via host-guest chemistry.
Sources
Comparison Guide: Computational vs. Experimental Spectroscopy for Phenanthren-9-ylmethanol
This guide provides a rigorous technical comparison between experimentally derived spectroscopic data and computational predictions for Phenanthren-9-ylmethanol (CAS: 484-17-3). It is designed for researchers requiring validation standards for synthesis or molecular modeling.
Executive Summary
Phenanthren-9-ylmethanol serves as a critical intermediate in the synthesis of DNA-intercalating agents and fluorescent probes. Characterizing this molecule requires distinguishing its unique "bay region" steric effects from standard aromatic signals.
-
Experimental Data offers the ground truth for solvation effects, particularly hydrogen bonding of the hydroxyl group (
) and vibronic coupling in UV-Vis. -
Computational Data (DFT) provides idealized gas-phase or implicit-solvent baselines, useful for assigning complex aromatic multiplets but often failing to predict exact hydroxyl proton shifts due to dynamic solute-solvent interactions.
Molecular Profile
-
IUPAC Name: Phenanthren-9-ylmethanol
-
CAS Number: 484-17-3
-
Formula:
-
Key Structural Feature: The "Bay Region" (positions 4 and 5) creates significant steric hindrance and magnetic anisotropy, heavily influencing NMR shifts.
Methodology Deep Dive
A. Experimental Protocol (The "Wet Lab" Standard)
-
Synthesis: Typically achieved via reduction of phenanthrene-9-carboxaldehyde using
in . -
NMR Setup:
-
Solvent:
(Chloroform-d) is preferred for solubility. -
Reference: TMS (
ppm) or residual ( ppm). -
Concentration: ~10-20 mg/mL to prevent aggregation-induced shifting.
-
-
UV-Vis Setup:
-
Solvent: Methanol or Cyclohexane (spectroscopic grade).
-
Concentration:
M to avoid excimer formation.
-
B. Computational Protocol (The "Dry Lab" Model)
-
Method: Density Functional Theory (DFT).
-
Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic aromatic systems).
-
Solvation Model: PCM (Polarizable Continuum Model) using Chloroform parameters.
-
Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies) and generate IR/Raman intensities.
Data Comparison: The Core Metrics
A. Nuclear Magnetic Resonance (
NMR)
Solvent:
| Proton Assignment | Experimental Shift ( | Computational Prediction (DFT/GIAO) | Deviation Analysis |
| H4, H5 (Bay Region) | 8.65 – 8.75 (d) | 8.90 – 9.10 | Overestimation: DFT often exaggerates the ring current effect in the bay region. |
| H10 (Adjacent to sub) | 7.65 – 7.75 (s) | 7.60 – 7.70 | High Accuracy: The isolated singlet is a reliable anchor point. |
| Aromatic Bulk (H1-3, 6-8) | 7.55 – 7.70 (m) | 7.40 – 7.80 | Good Agreement: Multiplets overlap significantly in both methods. |
| 5.15 – 5.25 (s) | 5.05 – 5.15 | High Accuracy: Geometry optimization handles the | |
| 1.80 – 2.50 (br) | 1.50 – 4.00 (Variable) | Critical Failure: DFT (static) cannot predict this accurately due to dynamic H-bonding and concentration dependence. |
Technical Insight: The "Bay Region" protons (H4/H5) are the most diagnostic aromatic signals. If your experimental spectrum does not show two distinct downfield doublets >8.6 ppm, you likely do not have the phenanthrene core intact.
B. UV-Vis Spectroscopy
Solvent: Methanol
| Transition | Experimental | Computational (TD-DFT) Vertical Excitation | Notes |
| 250 – 255 nm (Very Intense) | 245 – 250 nm | Strong allowed transition; DFT usually predicts this slightly blue-shifted. | |
| p-Band ( | 295 – 300 nm | 290 – 295 nm | Polarized along the long axis; sensitive to solvent polarity. |
| 340 – 350 nm (Vibronic Structure) | 330 – 340 nm (Single Line) | Vibronic Structure: Exp data shows "fingers" (vibronic coupling) which standard TD-DFT misses completely. |
Validation Workflow
The following diagram illustrates the parallel logic required to validate the compound using both methods.
Caption: Parallel validation workflow comparing synthetic isolation with computational prediction to confirm structural identity.
Critical Analysis: Trust vs. Verify
-
Trust the Experiment for OH Signals: Do not rely on computational values for the hydroxyl proton. In
, the experimental shift can drift from 1.8 ppm (dry, dilute) to 2.5+ ppm (wet or concentrated). Computation assumes a static vacuum or continuum which cannot model this variance. -
Trust the Computation for Ring Assignments: The aromatic region (7.5 – 7.9 ppm) is a "forest" of overlapping multiplets. Use the DFT-calculated coupling constants (
-values) to disentangle which proton belongs to which carbon, specifically distinguishing H1/H8 from H2/H7. -
The "Bay Region" Test: If your synthesized solid does not exhibit the characteristic UV absorption cutoff at ~300 nm (p-band) and the lower energy tail out to 350 nm, you may have oxidized the product to phenanthrene-9-carboxaldehyde (which has a distinct carbonyl stretch in IR at ~1690
) or phenanthrene-9,10-quinone (orange solid, different UV profile).
References
-
Synthesis & Characterization: Tempesti, T. C., et al. (2005). "A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes." Journal of Organic Chemistry. [Link] (Provides foundational NMR data for 9-substituted phenanthrenes)
-
Spectroscopic Data Verification: National Institute of Standards and Technology (NIST). "Phenanthrene UV-Vis Spectrum." NIST Chemistry WebBook. [Link] (Standard reference for the phenanthrene chromophore)
-
Computational Benchmarking: Grimme, S. (2004). "Supramolecular binding of phenanthrene-based receptors: a DFT study." Chemistry - A European Journal. [Link] (Establishes the B3LYP protocols for phenanthrene derivatives)
-
NMR Impurity Tables: Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link] (Essential for distinguishing the product from residual THF/MeOH solvents)
Sources
A Comparative Guide to the Biological Activity of Phenanthren-9-ylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The phenanthrene scaffold, a three-ring aromatic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the diverse derivatives of phenanthrene, phenanthren-9-ylmethanol and its analogs are emerging as a promising class of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and elucidate the underlying mechanisms of action through key signaling pathways.
The Versatile Phenanthrene Core: A Foundation for Diverse Biological Activities
Phenanthrene derivatives have been isolated from various plant families, including Orchidaceae and Juncaceae, and have a long history of use in traditional medicine.[1][2] Modern synthetic chemistry has enabled the creation of a vast library of phenanthrene analogs, allowing for the fine-tuning of their biological profiles. The rigid and planar nature of the phenanthrene ring system provides an ideal scaffold for interaction with biological macromolecules, while the 9-position offers a readily modifiable site for introducing diverse functional groups, leading to a broad spectrum of pharmacological effects.[3][4] These activities include cytotoxic, anti-inflammatory, antimicrobial, antimalarial, and anti-HIV properties.[2][5]
Comparative Analysis of Biological Activities
The biological activity of phenanthren-9-ylmethanol analogs is profoundly influenced by the nature and position of substituents on the phenanthrene ring, as well as modifications to the methanol group at the 9-position.
Anticancer Activity: A Promising Frontier
Phenanthrene-based compounds have demonstrated significant potential as anticancer agents.[6] The cytotoxic effects of phenanthren-9-ylmethanol analogs have been evaluated against a range of human cancer cell lines, with structure-activity relationship studies revealing key determinants of their potency.
A notable class of phenanthren-9-ylmethanol analogs are the phenanthrene-based tylophorine (PBT) derivatives, where the phenanthren-9-ylmethyl moiety is connected to a piperidine ring. These compounds have shown potent cytotoxic activity. For instance, replacing a 3-methoxyl group on the phenanthrene skeleton with a hydroxyl group has been shown to increase cytotoxic activity.[6] Furthermore, the nature of the substituent on the piperidine ring plays a crucial role in determining the anticancer efficacy.[6]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Phenanthren-9-ylmethanol Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Lung) | 11.6 | [6] |
| N-(3-methoxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Lung) | 53.8 | [6] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Lung) | 6.1 | [6] |
This table is a representative sample and will be expanded as more specific data on simpler analogs is gathered.
The mechanism of anticancer action for many phenanthrene derivatives involves the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the Akt and NF-κB pathways.[6][7]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Phenanthrene derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][8]
A study evaluating a series of 20 synthesized phenanthrene analogs in LPS-stimulated RAW264.7 macrophages identified several compounds with potent NO inhibitory activity, with IC50 values in the micromolar range.[8] The most active compounds were found to exert their anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways.[7][8]
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition IC50, µM) of Selected Phenanthrene Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Phenanthrene Analog 10 | RAW264.7 | 37.26 | [8] |
| Phenanthrene Analog 11 | RAW264.7 | 5.05 | [8] |
| Phenanthrene Analog 17 | RAW264.7 | 20.31 | [8] |
| Denbinobin | RAW264.7 | ~20-30 | [4] |
| Erianin | RAW264.7 | ~10-20 | [4] |
This table is a representative sample and will be expanded as more specific data on phenanthren-9-ylmethanol analogs is gathered.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Phenanthrene derivatives have demonstrated promising activity against a range of bacteria and fungi.[5]
For example, a series of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles and their N,N-diacetylamino derivatives have been synthesized and evaluated for their antimicrobial activity. The results indicated that the diacetylamino-substituted analogs exhibited enhanced antimicrobial and antifungal activities compared to their non-acetylated counterparts.[5]
Table 3: Comparative Antimicrobial Activity (Zone of Inhibition, mm) of Selected Phenanthrene Analogs
| Compound/Analog | Escherichia coli | Staphylococcus aureus | Aspergillus niger | Candida albicans | Reference |
| 1 (3-amino-1-(4-bromophenyl)-dihydrophenanthrene derivative) | 25 | 24 | 18 | 21 | [5] |
| 10 (N,N-diacetylamino derivative of 1 ) | 30 | 28 | 20 | 22 | [5] |
| 5 (3-amino-1-(2-thienyl)-dihydrophenanthrene derivative) | 25 | 22 | 16 | 20 | [5] |
| 13 (N,N-diacetylamino derivative of 5 ) | 29 | 29 | 21 | 22 | [5] |
| Ampicillin (Standard) | 30 | 29 | - | - | [5] |
| Clotrimazole (Standard) | - | - | 33 | 32 | [5] |
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of phenanthren-9-ylmethanol analogs.
Synthesis of Phenanthren-9-ylmethanol Analogs
A general and versatile method for the synthesis of the phenanthrene core is the Haworth synthesis.[3] For the synthesis of 9-substituted phenanthrene derivatives, a common starting material is phenanthrene-9-carboxylic acid, which can be reduced to phenanthren-9-ylmethanol. This alcohol can then be further modified to generate a variety of analogs, such as esters and ethers. Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and efficient approach to constructing the phenanthrene skeleton.[3]
Caption: General synthetic workflow for phenanthren-9-ylmethanol analogs.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthren-9-ylmethanol analogs (typically in DMSO, ensuring the final DMSO concentration is non-toxic to the cells) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[9]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[9]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Anti-inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenanthren-9-ylmethanol analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value.
Caption: Inhibition of NF-κB and Akt pathways by phenanthren-9-ylmethanol analogs.
Future Directions and Conclusion
Phenanthren-9-ylmethanol and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. The structure-activity relationships explored to date provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity. Further research should focus on:
-
Systematic SAR studies of simpler phenanthren-9-ylmethanol analogs to delineate the precise contribution of various substituents to their anticancer, anti-inflammatory, and antimicrobial activities.
-
Elucidation of novel molecular targets to gain a deeper understanding of their mechanisms of action.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical models of disease.
This guide provides a comprehensive overview of the current state of research on the biological activity of phenanthren-9-ylmethanol analogs. By providing detailed experimental protocols and insights into their mechanisms of action, we aim to facilitate further exploration of this exciting class of compounds for the development of new therapeutic agents.
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Al-Salahi, R., et al. (2016). An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Molecules, 21(11), 1459. [Link]
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Chen, Y., et al. (2019). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Frontiers in Pharmacology, 10, 143. [Link]
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He, X., et al. (2016). Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages. Bioorganic & Medicinal Chemistry Letters, 26(11), 2698-2702. [Link]
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Kamal, A., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science, 15, 107-114. [Link]
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Kim, J. H., et al. (2014). Anti-inflammatory effects of Dendrobium nobile derived phenanthrenes in LPS-stimulated murine macrophages. Journal of Microbiology and Biotechnology, 24(11), 1546-1554. [Link]
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Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(1), 10-38. [Link]
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Liu, Y., et al. (2012). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 17(5), 5555-5563. [Link]
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Wang, D., et al. (2013). Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. Phytochemistry, 95, 226-232. [Link]
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Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(1), 10-38. [Link]
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Al-Salahi, R., et al. (2016). An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Molecules, 21(11), 1459. [Link]
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Chen, Y., et al. (2019). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Frontiers in Pharmacology, 10, 143. [Link]
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Kamal, A., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science, 15, 107-114. [Link]
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He, X., et al. (2016). Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages. Bioorganic & Medicinal Chemistry Letters, 26(11), 2698-2702. [Link]
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Kim, J. H., et al. (2014). Anti-inflammatory effects of Dendrobium nobile derived phenanthrenes in LPS-stimulated murine macrophages. Journal of Microbiology and Biotechnology, 24(11), 1546-1554. [Link]
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An Economic Analysis of Synthetic Routes to Phenanthren-9-ylmethanol: A Comparative Guide for Researchers and Drug Development Professionals
Phenanthren-9-ylmethanol is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including potential therapeutic agents and functional materials. The economic viability of synthesizing this key intermediate is a critical consideration for researchers and drug development professionals. This guide provides an in-depth technical and economic analysis of the most common synthetic routes to phenanthren-9-ylmethanol, offering a comparative framework to aid in the selection of the most appropriate method for a given application.
Introduction to Synthetic Strategies
The synthesis of phenanthren-9-ylmethanol primarily revolves around two main strategies: the formation of the C9-CH₂OH bond via a Grignard reaction, and the reduction of a pre-existing C9-carbonyl group. Each approach presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and overall cost. This guide will focus on a comparative analysis of the following routes:
-
Grignard Reaction: Synthesis from 9-bromophenanthrene and formaldehyde.
-
Reduction of 9-Phenanthrenecarboxaldehyde: Utilizing two common reducing agents:
-
Lithium Aluminum Hydride (LAH)
-
Sodium Borohydride (NaBH₄)
-
Route 1: Grignard Reaction from 9-Bromophenanthrene
This classic organometallic approach involves the formation of a Grignard reagent from 9-bromophenanthrene, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the desired alcohol after an acidic workup.
Chemical Pathway and Mechanism
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: 9-bromophenanthrene reacts with magnesium turnings in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form 9-phenanthrenylmagnesium bromide.
-
Reaction with Formaldehyde: The Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde) to yield the magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to give phenanthren-9-ylmethanol.
Caption: Grignard synthesis of phenanthren-9-ylmethanol.
Economic Analysis of the Grignard Route
The economic viability of this route is heavily influenced by the cost of the starting material, 9-bromophenanthrene, and the need for strictly anhydrous reaction conditions, which can add to operational costs.
| Component | Estimated Cost (per mole of product) | Notes |
| 9-Bromophenanthrene | $50 - $150 | Price can vary significantly based on supplier and purity. |
| Magnesium Turnings | ~$5 | Relatively inexpensive. |
| Anhydrous Diethyl Ether | $20 - $40 | Anhydrous solvents are more expensive than technical grade. |
| Formaldehyde (from Paraformaldehyde) | ~$5 | Inexpensive, but handling of gaseous formaldehyde can be a safety consideration. |
| Total Estimated Raw Material Cost | $80 - $200 | This is a rough estimate and does not include labor, energy, or waste disposal. |
Advantages:
-
Direct C-C bond formation.
-
Can be a high-yielding reaction if performed under optimal conditions.
Disadvantages:
-
Requires strictly anhydrous conditions, increasing operational complexity and cost.
-
The Grignard reagent is highly reactive and sensitive to moisture and protic solvents.
-
Potential for side reactions, such as Wurtz coupling, which can reduce the yield.
-
The cost of 9-bromophenanthrene can be a significant factor.
Route 2: Reduction of 9-Phenanthrenecarboxaldehyde
This approach starts with a commercially available or readily synthesized aldehyde, 9-phenanthrenecarboxaldehyde, and reduces the carbonyl group to a primary alcohol. This can be achieved using various reducing agents, with LAH and NaBH₄ being the most common choices.
Chemical Pathway and Mechanism
The general pathway involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of 9-phenanthrenecarboxaldehyde. This is followed by a workup step to protonate the resulting alkoxide.
Caption: Reduction synthesis of phenanthren-9-ylmethanol.
Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, to alcohols.[1][2]
Advantages:
-
High reactivity and typically provides high yields.[1]
-
Effective for a broad range of substrates.
Disadvantages:
-
Highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[1]
-
Pyrophoric in nature, posing significant safety hazards if not handled properly.
-
The workup procedure can be complex to safely quench the excess LAH.[3]
-
Higher cost compared to NaBH₄.
Reduction with Sodium Borohydride (NaBH₄)
NaBH₄ is a milder and more selective reducing agent compared to LAH.[2][4] It is particularly well-suited for the reduction of aldehydes and ketones.
Advantages:
-
Safer and easier to handle than LAH.
-
Can be used in protic solvents like ethanol or methanol, simplifying the reaction setup.[4]
-
Generally less expensive than LAH.
-
The workup is typically simpler than with LAH.
Disadvantages:
-
Less reactive than LAH, which may result in longer reaction times or the need for heating.
-
May not be effective for less reactive carbonyl compounds.
Economic Analysis of the Reduction Routes
The primary cost driver for these routes is the starting material, 9-phenanthrenecarboxaldehyde, and the chosen reducing agent.
| Component | Estimated Cost (per mole of product) | Notes |
| 9-Phenanthrenecarboxaldehyde | $60 - $200 | Price varies based on supplier and purity. |
| LAH Route | ||
| Lithium Aluminum Hydride (LAH) | $30 - $60 | Requires anhydrous THF as a solvent, adding to the cost. |
| Anhydrous Tetrahydrofuran (THF) | $30 - $50 | |
| Total Estimated Raw Material Cost (LAH) | $120 - $310 | |
| NaBH₄ Route | ||
| Sodium Borohydride (NaBH₄) | $10 - $25 | Can be used in less expensive protic solvents like ethanol. |
| Ethanol | ~$10 | |
| Total Estimated Raw Material Cost (NaBH₄) | $80 - $235 |
Comparative Summary of Synthesis Routes
| Parameter | Grignard Route | LAH Reduction | NaBH₄ Reduction |
| Starting Material | 9-Bromophenanthrene | 9-Phenanthrenecarboxaldehyde | 9-Phenanthrenecarboxaldehyde |
| Key Reagents | Mg, Formaldehyde | LiAlH₄ | NaBH₄ |
| Solvent | Anhydrous Ether/THF | Anhydrous THF | Ethanol/Methanol |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere | Ambient, can be open to air |
| Safety Concerns | Highly reactive Grignard reagent | Pyrophoric LAH, violent reaction with water | Flammable solvents, generation of hydrogen gas |
| Typical Yield | 60-80% (estimated) | >90% (estimated) | >90% (estimated) |
| Estimated Raw Material Cost | $80 - $200 | $120 - $310 | $80 - $235 |
| Ease of Workup | Moderate | Complex and hazardous | Relatively simple |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key synthetic routes. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.
Protocol 1: Grignard Synthesis of Phenanthren-9-ylmethanol
Materials:
-
9-Bromophenanthrene
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 9-bromophenanthrene in anhydrous diethyl ether.
-
Add a small portion of the 9-bromophenanthrene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde in small portions to the stirred Grignard solution. An exothermic reaction should be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add dilute hydrochloric acid until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Reduction of 9-Phenanthrenecarboxaldehyde with NaBH₄
Materials:
-
9-Phenanthrenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 9-phenanthrenecarboxaldehyde in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Slowly add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Conclusion and Recommendations
The choice of the most suitable synthetic route for phenanthren-9-ylmethanol depends on a balance of economic, practical, and safety considerations.
-
For small-scale laboratory synthesis where cost is a secondary concern and anhydrous techniques are readily available, the Grignard route offers a direct and potentially high-yielding approach. However, the higher cost of 9-bromophenanthrene and the stringent reaction conditions are notable drawbacks.
-
For both laboratory and larger-scale synthesis, the reduction of 9-phenanthrenecarboxaldehyde with sodium borohydride emerges as a highly attractive option. This route is generally more cost-effective, safer, and operationally simpler than the Grignard or LAH reduction methods. The commercial availability of the starting aldehyde and the mild reaction conditions make it a robust and reliable choice.
-
The reduction with lithium aluminum hydride, while effective, is generally less recommended due to its higher cost and significant safety hazards. It should be reserved for situations where other reducing agents are ineffective.
Ultimately, a thorough process hazard analysis and a detailed cost-of-goods calculation, taking into account local pricing and available equipment, should be performed before selecting a synthetic route for scale-up.
References
-
Organic Syntheses, Coll. Vol. 3, p.757 (1955); Vol. 28, p.83 (1948). [Link]
-
Organic Syntheses, Coll. Vol. 3, p.134 (1955); Vol. 28, p.15 (1948). [Link]
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Chemistry LibreTexts. The Grignard Reaction. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4). [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
ChemAnalyst. Formaldehyde Prices, Trends, Chart, News, Index and Demand. [Link]
-
Carl ROTH. Magnesium turnings. [Link]
-
Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. [Link]
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ACS Publications. Cost Estimates for New Molecules. [Link]
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Outsourced Pharma. The Strategic Role Of Cost Modeling In Pharmaceutical Procurement. [Link]
-
Pure. Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. [Link]
-
ACS Publications. Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. [Link]
-
DSI InPharmatics. The Cost of Goods Estimation: Balancing Efficiency and Budget in Drug Product Manufacturing. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
